PF-04880594 demonstrates high potency against various RAF isoforms. The following table lists its half-maximal inhibitory concentration (IC50) values:
| Target | IC50 Value |
|---|---|
| BRAF V600E | 0.13 nM [1] |
| BRAF (wild-type) | 0.19 nM [1] |
| c-RAF | 0.39 nM [1] |
This compound exerts its effects by binding to and inhibiting RAF kinases, which are central components of the MAPK/ERK signaling pathway (also known as the RAS-RAF-MEK-ERK pathway) [1] [2]. This pathway regulates crucial cellular processes like proliferation and survival [3].
A critical and well-documented phenomenon with this compound is paradoxical MAPK pathway activation [4] [5]. In cells with wild-type BRAF, the inhibitor can promote RAF dimerization and lead to hyperactivation of the downstream pathway, instead of suppressing it [4]. This results in increased ERK phosphorylation and can stimulate cell proliferation, manifesting in pre-clinical models as hyperplasia in epithelial tissues [4] [2]. This mechanism is also responsible for various cutaneous toxicities seen with clinical RAF inhibitors [5].
The understanding of this compound's action is derived from specific experimental models.
This compound serves as a critical tool compound in preclinical research with two main applications:
Here is a summary of key experimental findings and conditions from published studies using PF-04880594.
| Aspect | Experimental Details |
|---|---|
| In Vitro - Cell Line | HL-60 cells (human leukemia) [1] |
| In Vitro - Concentration & Time | 100 nM for 48 hours [1] |
| In Vitro - Observation | Induced ERK phosphorylation and stimulated IL-8 release; effects blocked by 100 nM PD-0325901 (MEK inhibitor) [1] |
| In Vivo - Animal Model | Nude mice [1] |
| In Vivo - Dosing Regimen | 10 mg/kg (for mechanism); 10, 20, 40 mg/kg twice daily for 3 weeks (for efficacy/hyperplasia) [1] |
| In Vivo - Key Results | Induced ERK phosphorylation and BRAF-CRAF dimerization in epithelial tissues; induced epithelial hyperplasia, prevented by co-treatment with PD-0325901 [1] [2] |
| Research Application | Used to overcome resistance to c-Met inhibitor PF-04217903 in GTL16 gastric cancer cells with SND1-BRAF fusion [3] |
The following diagrams illustrate the role of RAF in the MAPK pathway and a key experimental workflow demonstrating how this compound's side effects are managed.
The MAPK signaling pathway and the inhibition point of this compound.
Experimental workflow showing how MEK inhibitor co-treatment prevents RAF inhibitor-induced hyperplasia.
This compound has been effectively used as a tool compound in cancer research to investigate resistance mechanisms and combination therapies [3]. One study used it to demonstrate that resistance to a c-Met inhibitor was mediated by a novel SND1-BRAF fusion protein, which constitutively activated the MAPK pathway [3]. In this model:
This highlights the potential of vertical MAPK pathway inhibition (targeting multiple nodes like c-Met and RAF) as a strategy to overcome resistance.
The table below summarizes the fundamental information available for PF-04880594, a potent and selective RAF kinase inhibitor.
| Property | Description |
|---|---|
| Drug Type | Small molecule drug [1] |
| IUPAC Name | Information not available in search results |
| Molecular Formula | C₁₉H₁₆F₂N₈ [2] [1] |
| Molecular Weight | 394.38 g/mol [2] |
| CAS Registry Number | 1111636-35-1 [2] [1] |
| Mechanism of Action | RAF serine/threonine protein kinase inhibitor [1] |
| Primary Target | Inhibits both wild-type and mutant BRAF and CRAF [2] |
| Biological Activity | Has antitumor activity [2] |
| SDF File Availability | Not located in current search results |
This compound has been utilized in studies investigating resistance mechanisms to targeted cancer therapy. The following workflow outlines a key experiment from the research:
Experimental workflow for identifying and targeting SND1-BRAF fusion-driven resistance [3].
Detailed Methodology [3]:
The table below summarizes the fundamental chemical characteristics and storage conditions for PF-04880594 as provided by multiple chemical suppliers [1] [2] [3].
| Property | Specification / Value |
|---|---|
| CAS Number | 1111636-35-1 [1] [2] [3] |
| Molecular Formula | C₁₉H₁₆F₂N₈ [1] [2] [4] |
| Molecular Weight | 394.38 g/mol [2] [3] [4] |
| Appearance | Solid powder [3] [4] |
| Recommended Storage (Powder) | -20°C [2] [5] [4] or 2-8°C (refrigerator) [3] [5] |
| Recommended Storage (Solution) | -80°C in DMSO [5] (stable for 6 months) or 4°C in DMSO (stable for 2 weeks) [5] |
| Solubility | Soluble in DMSO [4] |
According to its Safety Data Sheet (SDS), this compound requires careful handling. The table below outlines the primary hazards and safety measures [1].
| Aspect | Details |
|---|
| GHS Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long-lasting effects [1]. | | Precautionary Measures | - Do not eat, drink, or smoke when using this product.
This compound is characterized as a potent and selective inhibitor of the RAF family of kinases, which are key players in the MAPK/ERK signaling pathway [4]. The following diagram illustrates the experimental workflow from compound preparation to assessing its biological effects.
Experimental workflow for this compound
The core inhibitory activity of PF-04880594 against various RAF isoforms is well-established. The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values from multiple commercial and scientific sources [1] [2] [3].
| Target | Reported IC₅₀ Value | Source |
|---|---|---|
| BRAF (wild-type) | 0.19 nM | AdooQ, MedChemExpress (MCE) |
| BRAF V600E (mutant) | 0.13 nM | AdooQ, MedChemExpress (MCE) |
| CRAF (also known as c-RAF or RAF1) | 0.39 nM | AdooQ, MedChemExpress (MCE), AbMole |
| Selectivity | >100-fold selectivity over CSNK1, JNK2/3, and p38 kinases. | AbMole |
This compound is therefore a potent pan-RAF inhibitor, effective against both wild-type and mutant BRAF, as well as CRAF [2].
Beyond biochemical assays, this compound has been characterized in cellular and animal models, revealing both its efficacy and a notable paradoxical effect.
| Assay Type | Key Findings | Experimental Details |
|---|---|---|
| In Vitro (HL-60 cells) | Induced ERK phosphorylation and stimulated IL-8 release. [2] | Concentration: 100 nM; Incubation Time: 48 hours. |
| In Vivo (Nude mice) | Induced ERK phosphorylation and epithelial hyperplasia in tissues like skin and esophagus. [2] [4] | Dosage: 10 mg/kg; This effect was blocked by co-treatment with the MEK inhibitor PD-0325901. [2] [4] |
The following diagram illustrates the core signaling pathway and the paradoxical effect of this compound, which can be blocked by a MEK inhibitor.
This compound inhibits RAF but can also cause paradoxical ERK activation and hyperplasia, which is blocked by PD-0325901.
The primary preclinical study provides detailed methodologies for key experiments [4].
In Vitro 3D Cell Culture Model: A 3D cell culture model was developed to recapitulate RAF inhibitor-induced hyperplasia.
In Vivo Efficacy and Toxicity Study: This protocol assessed both the anti-tumor activity and the side effects of this compound.
The data reveals a critical nuance in targeting the RAF pathway:
The table below summarizes the core chemical and physical characteristics of PF-04880594:
| Property | Details |
|---|---|
| CAS Number | 1111636-35-1 [1] [2] [3] |
| Chemical Name | 3-[[4-[1-(2,2-Difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazol-4-yl]-2-pyrimidinyl]amino]propanenitrile [1] [3] |
| Molecular Formula | C₁₉H₁₆F₂N₈ [1] [2] [4] |
| Molecular Weight | 394.38 g/mol [4] [5] [3] |
| Appearance | White to beige solid powder [1] [3] |
| Solubility | Soluble in DMSO (e.g., 20 mg/mL) [5] [3] |
| Storage | Desiccate at -20°C [4] [5] |
| Purity | Typically ≥98% (by HPLC) [3] [6] |
This compound functions as a potent inhibitor of the serine/threonine kinases BRAF and c-RAF [5] [3]. These kinases play a critical role in the MAPK/ERK signaling pathway, which regulates cell growth and proliferation and is often dysregulated in cancers [5].
The table below shows its half-maximal inhibitory concentration (IC₅₀) values against key targets:
| Target | IC₅₀ (nM) |
|---|---|
| BRAF (V599E mutant) | 0.13 nM [5] |
| BRAF (wild-type) | 0.19 nM [5] |
| c-RAF (wild-type) | 0.39 nM [5] |
This potent inhibition of RAF kinases disrupts the MAPK signaling pathway. A key and paradoxical effect observed with this compound in some epithelial tissues is that it can induce RAF dimerization and ERK phosphorylation, leading to hyperplasia. This hyperplastic effect can be attenuated by co-administering a MEK inhibitor [5].
This compound is primarily used in preclinical research to study the RAF/MEK/ERK pathway and to investigate potential cancer treatments.
The following diagram illustrates the signaling pathway and how this compound was applied in the resistance study:
This compound restores sensitivity by inhibiting the SND1-BRAF fusion-driven pathway.
Below is an example of a cell viability assay protocol used to study this compound in combination with another inhibitor, based on the published research [8]:
1. Cell Seeding - Seed cells (e.g., the resistant clone GTL16R) into a 96-well plate at a density of 4,000 cells per well and allow them to adhere overnight.
2. Compound Treatment - Prepare serial dilutions of this compound (RAFi) and the other inhibitor (e.g., a c-Met inhibitor). - Treat cells with either each compound alone or in combination. For combination studies, a typical design uses five serial concentrations of each inhibitor in a matrix. - Incubate the plates for 72 hours at 37°C.
3. Viability Measurement - Add a cell viability reagent like Cell Titer-Glo to each well. - Measure the resulting luminescent signal, which is proportional to the amount of ATP present, indicating the number of metabolically active cells.
4. Data Analysis - Calculate the percentage of growth inhibition for each condition. - Analyze the combination data using models like the BLISS independence algorithm to determine if the drug interaction is additive or synergistic.
Title: Application Note: Use of PF-04880594 for In Vitro Analysis of MAPK Pathway Resistance in Cancer Models
Objective: To provide a detailed protocol for using the RAF inhibitor this compound in vitro to study the circumvention of resistance to targeted therapies in cancer cell lines, based on methodologies from Lee et al. [1].
This compound is a potent and selective ATP-competitive small-molecule inhibitor that targets both wild-type and mutant forms of BRAF and CRAF [2] [3]. It functions by blocking the MAPK/ERK signaling pathway downstream of Receptor Tyrosine Kinases (RTKs) [3].
This pathway's aberrant activation is a common driver of tumor growth and survival. In the context of the cited study, this compound was used to demonstrate that resistance to a c-Met inhibitor (PF-04217903) in GTL16 gastric carcinoma cells was mediated through a novel SND1-BRAF fusion protein, which constitutively activated the MAPK pathway. The resistance was overcome by combining the c-Met and RAF inhibitors, leading to suppressed ERK phosphorylation and reduced cell proliferation [1].
The following diagram illustrates the signaling pathway and the mechanism of action of this compound in this specific experimental model:
| Item | Specification |
|---|
| This compound | - Storage: -20°C
This protocol assesses the cytotoxic effect of this compound as a single agent or in combination.
| Parameter | Specification |
|---|---|
| Objective | To determine the IC₅₀ of this compound and its synergistic effects with other inhibitors. |
| Cell Seeding | Seed cells at a density of 4,000 cells/well in a 96-well plate and allow to adhere overnight [1]. |
| Treatment | - Single Agent: Treat with this compound in a 9-point serial dilution (e.g., from 10 µM to 153 pM).
This protocol confirms the on-target effect of this compound by analyzing phosphorylation status of key signaling proteins.
| Parameter | Specification |
|---|---|
| Objective | To verify inhibition of MAPK signaling by detecting reduced levels of phosphorylated ERK. |
| Cell Treatment | Treat cells at ~70-80% confluence with this compound at relevant concentrations (e.g., near IC₅₀) for a duration of 1 to 24 hours. Include DMSO and combination treatment controls. |
| Cell Lysis | Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors. |
| Key Antibodies | - Primary Antibodies: p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-MEK, and other pathway components.
The table below summarizes the core findings from the research that utilized this compound:
| Experimental Context | Key Finding | Outcome with this compound |
|---|---|---|
| c-Met Inhibitor Resistant GTL16 Gastric Cancer Cells [1] | Resistance mediated by SND1-BRAF fusion, causing MAPK pathway hyperactivation. | Combination with c-Met inhibitor blocked ERK activation and overcame resistance, inhibiting cell growth. |
| In Vivo Model (Mouse) [4] | RAF inhibitor-induced skin hyperplasia (a side effect of paradoxical pathway activation). | Co-administration with the MEK inhibitor PD-0325901 attenuated this hyperplastic effect. |
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Lack of Potency | Incorrect cellular context (e.g., no RAF dependency). | Pre-screen cell lines for BRAF mutations, fusions, or MAPK pathway dependence. |
| High Background in Viability Assay | Cell seeding density too high. | Optimize seeding density in a pilot assay to ensure cells are in logarithmic growth phase during the treatment period. |
| No Change in p-ERK | Insufficient drug concentration or exposure time. | Perform a time-course and dose-response immunoblotting experiment. Ensure phosphatase inhibitors are fresh in the lysis buffer. |
This compound is a potent and selective small-molecule inhibitor targeting RAF serine/threonine kinases, which play crucial roles in the MAPK signaling pathway that regulates cell growth, proliferation, and survival. This pathway is frequently dysregulated in human cancers, making RAF an attractive therapeutic target. This compound demonstrates potent inhibition of multiple RAF isoforms with IC50 values of 0.19 nM for BRAF, 0.13 nM for BRAF V599E mutant, and 0.39 nM for c-RAF, establishing it as a valuable tool compound for investigating RAF-dependent signaling in cancer models [1]. The compound has been utilized in multiple preclinical studies investigating resistance mechanisms to targeted therapies and combination treatment strategies, particularly in contexts where MAPK pathway reactivation drives tumor progression despite initial targeted therapy [2] [3].
The therapeutic rationale for RAF inhibition extends to multiple cancer types, including melanoma, gastric cancer, and other malignancies characterized by RAS/RAF pathway activation. This compound has demonstrated particular utility in overcoming resistance to c-Met inhibitors, as evidenced by studies showing that combination therapy with this compound can restore sensitivity in resistant gastric cancer models [2] [3]. Additionally, the compound has been instrumental in elucidating RAF inhibitor-induced paradoxical activation of the MAPK pathway in normal tissues, a phenomenon that has important clinical implications for the management of side effects associated with RAF-targeted therapies [4]. These applications highlight the value of this compound as both an investigational tool and a potential therapeutic agent in oncology drug development.
This compound is characterized by well-defined chemical properties that inform its appropriate handling and application in experimental settings. The compound has a molecular weight of 394.38 g/mol and a chemical formula of C~19~H~16~F~2~N~8~, with the chemical name 3-[[4-[1-(2,2-difluoroethyl)-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)pyrazol-4-yl]pyrimidin-2-yl]amino]propanenitrile [1]. It is typically supplied as a powder and is soluble in DMSO, which is the recommended solvent for preparing stock solutions. For optimal stability, this compound should be stored desiccated at -20°C, protected from light and moisture to maintain compound integrity over extended periods [1].
The compound's structure incorporates key pharmacophores that contribute to its potent RAF inhibitory activity, including a pyrrolopyridine moiety that enhances kinase selectivity and a difluoroethyl group that improves metabolic stability. These structural features are consistent with known structure-activity relationships for RAF inhibitors and contribute to the compound's favorable pharmacokinetic properties observed in preclinical models [1] [4]. Researchers should note that fresh stock solutions in DMSO are recommended for experimental use, though properly stored aliquots can typically be maintained for several months without significant degradation when kept at -20°C in sealed containers.
Table 1: Chemical and Physical Properties of this compound
| Property | Specification |
|---|---|
| CAS Registry Number | 1111636-35-1 |
| Molecular Formula | C~19~H~16~F~2~N~8~ |
| Molecular Weight | 394.38 g/mol |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO |
| Storage Conditions | Desiccate at -20°C |
| Chemical Stability | Stable under recommended conditions |
This compound exhibits potent and selective inhibition across RAF kinase family members, as demonstrated in biochemical and cellular assays. The compound's primary mechanism of action involves competitive binding to the ATP-binding pocket of RAF kinases, thereby preventing phosphorylation of downstream substrates including MEK and ERK. This targeted inhibition results in suppression of the MAPK signaling cascade, leading to cell cycle arrest and reduced proliferation in RAF-dependent tumor models [1]. The compound's exquisite potency against both wild-type and mutant BRAF, particularly the V600E variant commonly found in melanoma, positions it as a valuable tool for investigating BRAF-driven tumor biology and therapeutic resistance mechanisms.
In addition to its direct antitumor effects, this compound has been shown to induce RAF dimerization and paradoxical ERK activation in certain cellular contexts, particularly in cells with upstream RAS activation [4]. This paradoxical activation has important implications for both the compound's therapeutic application and its side effect profile, as it may contribute to the development of hyperproliferative lesions in normal tissues. Understanding this nuanced pharmacology is essential for appropriate experimental design and interpretation when utilizing this compound in preclinical studies. The compound's well-characterized target profile and consistent cellular activity make it a reliable tool for investigating RAF biology and evaluating combination therapeutic strategies.
Table 2: Biochemical Inhibition Profile of this compound
| Target | IC50 Value | Experimental Context |
|---|---|---|
| BRAF V599E mutant | 0.13 nM | Biochemical assay |
| BRAF wild-type | 0.19 nM | Biochemical assay |
| c-RAF | 0.39 nM | Biochemical assay |
| ERK phosphorylation | ~10-100 nM (cellular IC50) | GTL16 resistant clones |
| Cell viability | Variable by model | Context-dependent |
The assessment of this compound effects on tumor cell viability in two-dimensional culture systems follows standardized protocols optimized for reliability and reproducibility. For standard viability assays, cells should be seeded in 96-well or 384-well plates at optimized densities that prevent overconfluence at the endpoint—typically 4,000 cells per well for 96-well formats and proportional adjustments for higher-density formats [2] [3]. Cells are allowed to adhere overnight under appropriate culture conditions (37°C, 5% CO~2~) before compound treatment. This compound is typically tested in a dose-response format using serial dilutions spanning a concentration range from 153 pM to 10 μM, with 0.1% DMSO serving as the vehicle control [2]. Following 72 hours of continuous compound exposure, cell viability is quantified using homogeneous endpoint assays such as CellTiter-Glo (Promega), which measures ATP content as a surrogate for viable cell number [5].
Three-dimensional culture systems provide a more physiologically relevant context for evaluating this compound activity, particularly for investigating the paradoxical hyperplasia associated with RAF inhibition. For 3D epithelial culture models, such as reconstructed human epidermis (RHE) systems, cells are typically embedded in extracellular matrix substitutes (e.g., Matrigel or collagen) and allowed to form structured assemblies over 7-14 days before compound treatment [4]. In these models, this compound treatment at 62.5 nM for 48 hours has been shown to induce necrosis and architectural disruption, with ghost cells accounting for 50-60% of the culture thickness [1]. These 3D systems are particularly valuable for modeling the paradoxical ERK activation and hyperproliferative responses to RAF inhibition that occur in specific cellular contexts.
For signaling analysis, Western immunoblotting provides quantitative assessment of pathway modulation following this compound treatment. Cells should be treated at 70-80% confluence with this compound at concentrations ranging from 1 nM to 1 μM for duration of 1-24 hours, depending on the kinetic properties of the target phosphoproteins [2] [3]. Following treatment, cells are lysed using RIPA or similar buffers supplemented with phosphatase and protease inhibitors. Key signaling nodes to evaluate include phospho-ERK (T202/Y204), total ERK, phospho-MEK, and cell cycle regulators such as cyclin D1 [2] [6]. For the analysis of paradoxical activation, additional markers of proliferation (Ki-67, BrdU incorporation) may be incorporated. The 3D model systems have demonstrated particular utility in elucidating the mechanism of RAF inhibitor-induced epithelial hyperplasia and for evaluating combination strategies with MEK inhibitors to mitigate this effect [4].
Table 3: In Vitro Protocol Summary for this compound
| Application | Key Parameters | Endpoint Measurements |
|---|---|---|
| 2D Viability Assay | 4,000 cells/well (96-well), 72h treatment, 37°C | CellTiter-Glo luminescence, IC~50~ calculation |
| Signaling Analysis | 1-24h treatment, 1 nM-1 μM range, 70-80% confluence | Western blot for pERK, pMEK, cyclin D1 |
| 3D Culture Models | 62.5 nM, 48h treatment in Matrigel | Histology, necrosis quantification, immunohistochemistry |
| Combination Studies | Fixed-ratio or matrix design, 72h co-treatment | Bliss independence analysis, combination indices |
The following diagram illustrates the standard workflow for evaluating this compound in tumor growth inhibition studies:
Figure 1: Experimental workflow for in vitro evaluation of this compound
This compound has been evaluated in multiple mouse xenograft models to assess its antitumor activity and pharmacokinetic-pharmacodynamic relationships. In standard efficacy studies, immunocompromised mice (e.g., nude or SCID strains) are implanted subcutaneously with tumor cells (typically 5×10^6^ cells per mouse), and treatment is initiated when tumors reach a measurable volume (approximately 100-200 mm³) [4]. This compound is administered orally at doses ranging from 10-40 mg/kg, typically using a twice-daily (BID) dosing schedule for continuous pathway suppression [4]. The compound is formulated in appropriate vehicles such as 0.5% methylcellulose with 0.2% Tween-80 or similar systems that ensure consistent bioavailability. Treatment duration in published studies typically spans 3 weeks, with periodic monitoring of tumor volumes and animal body weights to assess antitumor efficacy and potential toxicity [4].
Tumor measurements should be collected 2-3 times per week using digital calipers, with volumes calculated using the formula: (length × width²) / 2. The experimental groups should include vehicle control, this compound monotherapy, and relevant combination arms when investigating drug interactions. For combination studies with MEK inhibitors such as PD-0325901, this compound is typically administered concurrently with the second agent, often at modified doses to evaluate synergistic antitumor activity while managing potential overlapping toxicities [4]. For a comprehensive pharmacokinetic-pharmacodynamic analysis, satellite groups of tumor-bearing mice should be included for terminal blood collection and tumor tissue harvesting at predetermined timepoints after dosing to characterize compound exposure and pathway modulation in tumors.
Comprehensive tissue analysis is essential for understanding the mechanism of action of this compound in vivo and for evaluating biomarker responses. At study endpoint (or at predetermined interim timepoints), tumors should be harvested and divided for multiple analytical approaches: portion fixed in 10% neutral buffered formalin for histology and immunohistochemistry, and portion snap-frozen in liquid nitrogen for protein and molecular analysis [4]. For immunohistochemical assessment of pathway modulation, key markers include phospho-ERK (to assess MAPK pathway inhibition), Ki-67 (proliferation index), and cleaved caspase-3 (apoptosis). In studies investigating the hyperproliferative responses to RAF inhibition, additional analysis of skin or other epithelial tissues may be included to assess paradoxical ERK activation and hyperplasia [4].
For protein analysis, frozen tumor tissues are homogenized in appropriate lysis buffers, and extracts are subjected to Western blotting or reverse-phase protein array (RPPA) analysis to quantify signaling pathway modulation. Key nodes for evaluation include pERK, pMEK, cyclin D1, and pS6 [2] [3]. The RPPA platform is particularly valuable for high-throughput profiling of multiple phosphoproteins across treatment groups and timepoints. In studies where this compound is evaluated in the context of resistance mechanisms (such as the SND1-BRAF fusion identified in c-Met inhibitor-resistant models), additional molecular characterization including RNA sequencing or genomic analysis may be incorporated to identify potential biomarkers of response or resistance [2].
Robust analysis of this compound sensitivity data requires appropriate statistical approaches and normalization methods. For viability assays, raw luminescence values from CellTiter-Glo or similar assays should first be background-corrected and normalized to vehicle-treated controls (0% inhibition) and positive cytotoxicity controls (100% inhibition) [2] [3]. The Tumor Growth Inhibition (TGI) score for each concentration is calculated as:
where Baseline represents cell counts measured one day after seeding [2]. Dose-response curves are then generated by fitting normalized TGI values against log-transformed compound concentrations using a four-parameter logistic model in specialized software packages such as the R 'drc' package [2]. From these curves, key parameters including IC~50~ (half-maximal inhibitory concentration), IC~90~, Hill slope, and upper and lower response limits are derived to quantify compound potency and efficacy.
For combination studies, the BLISS independence model is frequently employed to characterize drug interactions [2]. The BLISS expected effect for two drugs (A and B) is calculated as:
where EA and EB represent the fractional inhibition observed with single agents. The difference between the BLISS expected effect and the experimentally observed combination effect (ΔBLISS) quantifies the degree of interaction, with values >0 indicating synergy, values <0 indicating antagonism, and values approximating 0 indicating additive effects [2]. Data visualization using surface plots or heatmaps facilitates interpretation of complex combination datasets. These analytical approaches enable rigorous quantification of this compound activity both as a single agent and in combination regimens, supporting informed decisions regarding therapeutic strategy optimization.
The following diagram illustrates the key signaling pathways modulated by this compound and its interaction with resistance mechanisms:
Figure 2: this compound mechanism of action and resistance pathways
Rigorous quality control measures are essential for generating reliable and reproducible data with this compound. For cell-based assays, the Z-prime factor should be calculated for each assay plate to confirm acceptable separation between positive and negative controls, with values >0.5 generally indicating robust assay performance [5]. Cell lines should be regularly authenticated and monitored for mycoplasma contamination to maintain genetic integrity and prevent aberrant responses. When evaluating this compound in the context of resistance models, it is crucial to confirm the molecular characteristics of the resistant cells (e.g., presence of the SND1-BRAF fusion) through genomic or protein-based methods to ensure the physiological relevance of the experimental system [2].
For in vivo studies, attention to dosing formulation consistency and stability is critical. This compound formulations should be prepared fresh regularly (at least weekly) and protected from light during storage. Animal body weights and clinical signs should be monitored at least three times weekly, with predefined criteria for dose modification or early euthanasia to ensure animal welfare compliance [4]. In studies where paradoxical ERK activation is anticipated, particularly in RAS-mutant models or normal epithelial tissues, inclusion of appropriate biomarker assessments (e.g., phospho-ERK staining in skin samples) provides important mechanistic insights [4]. These quality control measures enhance data reliability and facilitate appropriate interpretation of this compound activity across experimental systems.
Several technical challenges may arise when working with this compound, and understanding these potential issues facilitates proactive troubleshooting. A common observation is the paradoxical ERK activation in specific cellular contexts, particularly in cells with upstream RAS activation or in normal epithelial tissues [4]. This phenomenon can be mitigated by combination with MEK inhibitors, which block downstream signaling regardless of RAF activation status. For in vitro assays, solvent precipitation may occur when diluting DMSO stock solutions into aqueous media; this can be minimized by using intermediate dilutions in complete media and ensuring thorough mixing. When evaluating combination effects, appropriate experimental design is essential—both fixed-ratio and matrix dilution approaches provide robust data, though matrix designs offer more comprehensive information about interaction patterns across multiple concentration combinations [2].
For in vivo studies, the hyperplastic responses in epithelial tissues may complicate toxicity assessment and limit the achievable dose intensity of this compound monotherapy [4]. As demonstrated in preclinical models, combination with MEK inhibitors such as PD-0325901 at clinically relevant exposures can attenuate these hyperproliferative changes while maintaining antitumor efficacy. When analyzing tumor growth inhibition data, mixed effects statistical models account for both within-animal and between-animal variability, providing more robust estimates of treatment effects compared to simple t-tests [7]. Additionally, the use of standardized metrics such as the Tumor Growth Inhibition (TGI) score facilitates cross-study comparisons and quantitative modeling of exposure-response relationships [2] [7].
This compound has proven particularly valuable in investigating resistance mechanisms to targeted therapies and developing rational combination strategies. In c-Met amplified gastric cancer models, prolonged exposure to c-Met inhibitors selects for resistant clones harboring a novel SND1-BRAF fusion that reactivates the MAPK pathway downstream of the inhibited receptor [2] [3]. In this context, this compound effectively restores sensitivity when combined with the c-Met inhibitor, demonstrating the utility of vertical pathway inhibition strategies to overcome resistance. The SND1-BRAF fusion protein results from a chromosomal rearrangement between 7q32 and 7q34 and produces a constitutively active BRAF kinase that bypasses c-Met dependency, highlighting the adaptive capacity of cancer cells and the importance of preemptive resistance monitoring [2].
Beyond its application in resistance settings, this compound serves as a valuable tool for understanding the complex feedback regulation within the MAPK pathway. The compound has been instrumental in characterizing the paradoxical activation of ERK signaling that occurs with RAF inhibition in specific cellular contexts, a phenomenon with important clinical implications for both the efficacy and toxicity profiles of RAF-targeted therapies [4]. These fundamental insights have informed combination approaches with MEK inhibitors that enhance therapeutic indices and mitigate mechanism-based toxicities. Additionally, this compound has utility in biomarker discovery efforts and patient stratification strategies, as its sensitivity pattern may identify tumors with specific dependencies on RAF signaling or particular genetic alterations that predict vulnerability to RAF inhibition [2] [4].
This compound represents a potent and selective RAF inhibitor with well-established applications in both basic cancer biology and translational therapeutic development. The compound's clearly defined biochemical potency, cellular activity, and in vivo efficacy make it a valuable tool for investigating RAF-dependent signaling across multiple experimental contexts. The protocols and application notes detailed in this document provide a framework for rigorous evaluation of this compound in tumor growth inhibition studies, with particular emphasis on standardized assays, appropriate controls, and robust analytical methods. As targeted therapy approaches continue to evolve, tools such as this compound will remain essential for deciphering resistance mechanisms and developing effective combination strategies that maximize therapeutic benefit while minimizing toxicity.
This compound is a potent, ATP-competitive small-molecule inhibitor that targets key players in the MAPK signaling pathway [1]. The table below summarizes its primary biochemical targets and half-maximal inhibitory concentration (IC₅₀) values.
| Target | Reported IC₅₀ Value |
|---|---|
| BRAF V600E | 0.13 nM |
| BRAF (wild-type) | 0.19 nM |
| c-RAF | 0.39 nM |
Source: Biological activity data from a commercial supplier's assay [1].
This compound acts as a classical RAF inhibitor. Its mechanism is contextual, depending on the cellular genetic background, which is crucial for understanding its application and potential paradoxical effects.
The following diagram illustrates the differential effect of this compound in BRAF mutant versus BRAF wild-type cells.
The quantitative data from the literature provides a basis for designing dose-response experiments.
| Experimental Model | Reported Finding | Concentration/Dose | Key Outcome |
|---|---|---|---|
| GTL16 Resistant Clones (in vitro) | Decreased cell viability and ERK activity [2] [1] | Not fully specified | Demonstrated efficacy in a model of resistance. |
| 3D RHE Model (in vitro) | Induction of necrosis [1] | 62.5 nmol/L for 2 days | Ghost cells accounted for 50-60% of culture thickness. |
| Nude Mice Model (in vivo) | Induction of ERK phosphorylation and B-Raf-c-Raf dimerization in epithelial tissues [1] | 10-40 mg/kg, twice daily for 3 weeks | Phenomena attenuated by co-administration of the MEK inhibitor PD-0325901. |
The following workflow and detailed protocol are synthesized from a study that used this compound to overcome drug resistance in a xenograft model, though not specifically melanoma [2]. This can be adapted for BRAF-mutant melanoma models.
Detailed Procedures:
In Vitro Viability and Signaling Assays
In Vivo Xenograft Efficacy Study
The discovery that a BRAF fusion can bypass dependency on an upstream oncogenic driver like c-Met reveals the plasticity of cancer cells [2]. This underscores the importance of:
I hope these structured application notes provide a solid foundation for your research. Should you require further clarification or have more specific model requirements, feel free to ask.
| Section | Description | Key Parameters/Methods |
|---|---|---|
| Introduction | Advantages of 3D models for drug testing | Better mimics in vivo conditions, improves predictive accuracy for drug efficacy/toxicity [1] [2] |
| 3D Culture Platforms | Comparison of different technologies for forming 3D cell structures | Low-attachment plates, hanging drop method, scaffold-based systems (natural/synthetic) [2] |
| Protocol: Spheroid Generation | Step-by-step guide for creating tumor spheroids using PF-04880594 | Cell seeding, compound treatment, incubation (96h), endpoint analysis (viability, morphology) [2] |
| Protocol: Invasion & Migration | Methodology for assessing compound effects on cell spread | Collagen/matrigel invasion assays, measurement of invasive area [2] |
| Data Analysis | Key parameters and techniques for evaluating spheroids and drug effects | Size measurement, viability assays (MTT, CellTiter-Glo), immunohistochemistry [2] [3] |
| Troubleshooting | Common issues and solutions in 3D culture workflows | Low spheroid formation uniformity, poor compound diffusion, inadequate viability signal [2] |
The transition from conventional two-dimensional (2D) cell culture to three-dimensional (3D) models represents a paradigm shift in preclinical drug development. 3D cell culture technologies offer more biomimetic environments that support improved cell-cell and cell-matrix interactions, thereby better preserving native cellular characteristics and function [1]. For drug development candidates like This compound, employing 3D models provides a critical bridge between simplistic monolayer cultures and complex in vivo systems, enhancing the translational value of experimental data [1] [2].
These advanced culture formats demonstrate superior capability in mimicking physiological gradients of nutrients, oxygen, and therapeutic agents, while more accurately recapitulating drug resistance patterns observed in human patients [2]. The application of 3D models for characterizing this compound allows for more reliable assessment of compound efficacy, toxicity, and mechanisms of action prior to advancing to animal studies, potentially reducing both costs and ethical concerns associated with in vivo testing [2].
Multiple established technologies enable the generation of 3D cellular models, each with distinct advantages and limitations for specific research applications. The table below compares the primary platforms suitable for characterizing this compound:
| Method | Mechanism | Advantages | Disadvantages | Suitability for this compound Screening |
|---|---|---|---|---|
| Low-Attachment Plates | Hydrophilic polymer coating prevents adhesion, forcing cell aggregation [2]. | Simple protocol; suitable for high-throughput screening; works with various cell types [2]. | Potential spheroid size variability; not ideal for long-term culture or invasion studies [2]. | High - excellent for initial efficacy screening. |
| Hanging Drop | Cells aggregate by gravity in suspended media droplets [2]. | Produces highly uniform spheroids; low cost; minimal material requirement [2]. | Difficult medium changes; limited culture duration; small spheroid size [2]. | Medium - good for pre-screening optimization. |
| Scaffold-Based Systems | Cells grown within natural or synthetic 3D matrices [2]. | Mimics natural ECM; supports complex structures and invasion assays; high physiological relevance [2]. | More complex and costly; difficult to retrieve cells for analysis [2]. | High - ideal for mechanistic and invasion studies. |
| Organoid Cultures | Stem cells self-organize into tissue-specific structures [4]. | High biological relevance; captures tissue heterogeneity; suitable for disease modeling [4]. | Technically challenging; lengthy culture period; variable reproducibility [4]. | Specialized - for advanced disease-specific models. |
This protocol adapts established 3D culture methods for characterizing this compound effects on cancer cell spheroids [2].
Cell Preparation
Spheroid Formation
Compound Treatment
Incubation & Monitoring
This protocol evaluates the anti-invasive properties of this compound using a scaffold-based system [2].
3D Culture Establishment in Matrix
Compound Treatment & Invasion Assay
Endpoint Analysis & Imaging
This compound may potentially inhibit key survival and proliferation pathways. The diagram below illustrates a generalized signaling pathway that could be investigated.
| Problem | Potential Cause | Solution |
|---|---|---|
| Low Spheroid Formation Uniformity | Inconsistent cell seeding density; improper plate coating [2]. | Standardize cell counting; use ULA plates; include centrifugation step post-seeding [2]. |
| Poor Compound Penetration/Diffusion | Dense spheroid core; high molecular weight or hydrophobicity of compound. | Use smaller spheroids; optimize compound solvent (e.g., cyclodextrins); extend treatment duration. |
| High Variability in Viability Assays | Inconsistent spheroid size; inadequate reagent penetration [2]. | Normalize data to spheroid volume/protein; use lytic 3D-optimized assays (e.g., CellTiter-Glo 3D) with longer incubation [2]. |
| Spheroid Disintegration | Excessive cytotoxicity; inappropriate matrix stiffness. | Titrate compound concentration; optimize scaffold mechanical properties for specific cell type. |
PF-04880594 is a selective RAF inhibitor. Its effect on the MAPK/ERK pathway is not straightforward inhibition and requires careful experimental design to interpret.
The table below summarizes quantitative data from studies that utilized this compound and measured ERK phosphorylation as a key endpoint.
| Experimental Context | This compound Effect on pERK | Combination/Rescue Effect | Biological Outcome | Citation |
|---|---|---|---|---|
| In vivo epithelial tissue models | Induced ERK hyperphosphorylation | MEKi (PD-0325901) blocked pERK increase and attenuated hyperplasia | Prevented RAFi-induced skin hyperplasia; allowed RAFi dose increase [1] | [1] |
| GTL16 gastric cancer cells with SND1-BRAF fusion (c-Met inhibitor resistant) | RAFi alone did not suppress pERK in resistant cells | METi + RAFi combination inhibited pERK and cell growth | Overcame resistance conferred by SND1-BRAF fusion [3] | [3] |
| GTL16 gastric cancer cells with SND1-BRAF fusion | --- | MEKi (PD-0325901) alone effectively blocked pERK | Inhibited proliferation of resistant clones [3] | [3] |
This protocol outlines a cell-based assay to investigate the effects of this compound on ERK phosphorylation, adaptable for single-agent or combination studies.
To better visualize the scientific rationale and experimental steps, the following diagrams illustrate the key signaling pathway and the procedural workflow.
The study of RAF inhibitor-induced paradoxical activation of cellular signaling pathways represents a critical area in cancer research, particularly in understanding both the efficacy and limitations of targeted cancer therapies. The experimental system comprising PF-04880594 (a selective RAF inhibitor) and HL-60 (human promyelocytic leukemia cells) provides a valuable model for investigating these paradoxical effects, including the induction of pro-inflammatory cytokines such as interleukin-8 (IL-8). IL-8 is a chemotactic cytokine that plays important roles in neutrophil activation, angiogenesis, and inflammation, and its dysregulation has implications for both cancer biology and inflammatory responses.
The HL-60 cell line, established from the peripheral blood of a 36-year-old female with acute promyelocytic leukemia [1] [2] [3], serves as an excellent model for hematological studies and immune response investigations. These cells exhibit suspension growth characteristics and possess the capability to differentiate along myeloid or monocytic pathways under appropriate stimulation [4] [3]. HL-60 cells are known to express the myc oncogene and demonstrate phagocytic activity, making them relevant for studying immune cell signaling pathways [2] [4].
This compound is a potent and selective RAF inhibitor that targets both wild-type and mutant BRAF and CRAF kinases [5] [6] [7]. Interestingly, while RAF inhibitors are designed to suppress the MAPK signaling pathway, they can paradoxically activate ERK phosphorylation and stimulate inflammatory cytokine production in certain cellular contexts, including HL-60 cells [5] [8]. This paradoxical activation has clinical relevance, as it may contribute to both side effects and limited efficacy of RAF inhibitor monotherapies in cancer treatment.
The HL-60 cell line possesses specific biological characteristics that make it particularly suitable for investigating RAF inhibitor effects:
Table 1: HL-60 Cell Line Specifications
| Parameter | Specification | Relevance to Experimental System |
|---|---|---|
| Origin | Peripheral blood; 36-year-old female with acute promyelocytic leukemia | Represents human hematopoietic system; relevant for blood cancer studies |
| Morphology | Round, promyeloblast-like, grows in suspension | Easy to maintain and quantify; requires no enzymatic digestion for passaging |
| Key Markers | myc oncogene positive; expresses complement and Fc receptors; produces TNF-α after PMA stimulation | Contains relevant signaling pathways for RAF/MEK/ERK studies |
| Differentiation Potential | Spontaneously differentiates; can be induced by DMSO, retinoic acid, TPA | Allows expansion to differentiation studies in related research |
| Growth Medium | IMDM + 20% FBS + 1% penicillin/streptomycin | Rich medium supports rapid growth; requires careful attention to serum quality |
| Doubling Time | 28-40 hours [3] | Determines experimental timing and cell preparation requirements |
| Passaging | Every 2-3 days at 1:2 to 1:4 ratios [4] | Maintains cells in logarithmic growth phase for consistent responses |
The myc oncogene expression in HL-60 cells is particularly relevant, as this oncogene interacts with MAPK signaling pathways and may influence the cellular response to RAF inhibition [2] [3]. Furthermore, the documented ability of HL-60 cells to produce tumor necrosis factor-alpha (TNF-α) upon phorbol ester stimulation indicates their capacity for robust cytokine responses, establishing their suitability for IL-8 secretion studies [3].
This compound is a potent and selective small-molecule inhibitor of RAF kinases with the following characteristics:
Table 2: this compound Biochemical and Pharmacological Properties
| Property | Value | Experimental Significance |
|---|---|---|
| Molecular Formula | C₁₉H₁₆F₂N₈ [5] [6] | Determines solubility and formulation requirements |
| Molecular Weight | 394.38 g/mol [5] [6] | Critical for molar concentration calculations |
| CAS Number | 1111636-35-1 [5] [6] [7] | Unique identifier for compound verification |
| Target IC₅₀ Values | BRAF: 0.19 nM; BRAF V600E: 0.13 nM; C-RAF: 0.39 nM [7] | Demonstrates high potency; guides concentration selection |
| Solubility | Soluble in DMSO [7] | Determines stock solution preparation method |
| Storage Conditions | -20°C (desiccated) [7] | Maintains compound stability and integrity |
| Primary Targets | Wild-type and mutant BRAF, CRAF [5] [6] | Defines mechanism of action and potential paradoxical effects |
The high potency of this compound against RAF kinases necessitates careful concentration selection to balance target engagement against potential paradoxical activation effects. The compound's chemical stability under recommended storage conditions ensures experimental consistency across repeated trials.
The investigation of this compound-induced IL-8 secretion in HL-60 cells originates from seminal research reported in Molecular Cancer Therapeutics [8]. This study demonstrated that RAF inhibition paradoxically activates ERK signaling and stimulates proliferative responses in certain cellular contexts. Specifically, in HL-60 cells, this compound at a concentration of 100 nM administered over 48 hours was found to induce both ERK phosphorylation and IL-8 production [5] [6].
A critical finding from this research was that these paradoxical effects could be completely blocked by co-treatment with the MEK inhibitor PD-0325901 [5] [8]. This observation confirms that the IL-8 secretion occurs through a MAPK pathway-dependent mechanism rather than through off-target effects. The reversal of this compound effects by PD-0325901 was demonstrated at concentrations as low as 100 nM [5], providing researchers with an effective experimental control for confirming mechanism-specific phenomena.
The relevance of these in vitro findings is strengthened by parallel in vivo observations. Studies in nude mouse models demonstrated that this compound administration (10-40 mg/kg, twice daily) induced ERK phosphorylation and epithelial hyperplasia in multiple tissues including skin, tongue, and esophagus [5] [8] [6]. Importantly, these hyperplastic effects were attenuated by co-administration of the MEK inhibitor PD-0325901 at clinically tolerable doses [8].
These findings have significant clinical implications, as they provide insights into the skin toxicity and squamous cell carcinomas that emerged during clinical trials of RAF inhibitors for melanoma treatment [8]. The HL-60 model system therefore represents a experimentally tractable platform for investigating these clinically relevant mechanisms and for developing combination therapies that mitigate these adverse effects while maintaining antitumor efficacy.
Table 3: Essential Reagents and Materials for Protocol Implementation
| Category | Specific Items | Specifications/Alternatives |
|---|---|---|
| Cell Line | HL-60 cells | ATCC CCL-240; verify STR profile [2] [3] |
| Culture Medium | IMDM (Iscove's Modified Dulbecco's Medium) | Supplement with 20% FBS and 1% penicillin/streptomycin [1] [2] |
| Primary Compound | This compound | Prepare 10 mM stock in DMSO; store at -20°C in aliquots [7] |
| Inhibitor Control | PD-0325901 (MEK inhibitor) | Prepare 10 mM stock in DMSO; store at -20°C [5] [8] |
| Culture Vessels | T25 or T75 flasks; 6-well or 12-well plates | Suspension-optimized surfaces optional |
| IL-8 Detection | Human IL-8 ELISA kit | Multiple commercial sources available; verify sensitivity |
| Western Blot | ERK 1/2 and phospho-ERK 1/2 antibodies | Include loading control (e.g., β-actin, GAPDH) |
| General Supplies | Sterile DMSO, PBS, cryovials, centrifugation tubes | Cell culture grade |
When sourcing HL-60 cells, it is recommended to obtain cells from reputable repositories and perform regular mycoplasma testing to ensure cell line integrity [3]. Careful attention to serum quality is essential, as different serum lots can variably influence basal cytokine production and cell growth characteristics.
Culture Conditions: Maintain HL-60 cells in IMDM supplemented with 20% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified incubator with 5% CO₂ [1] [2] [3].
Passaging Procedure:
Monitoring and Quality Control:
For IL-8 secretion experiments:
This compound Stock Solution:
Working Solution Preparation:
Treatment Protocol:
Conditioned Media Collection:
IL-8 Measurement by ELISA:
Cell Viability Assessment:
Cell Lysis:
Western Blot Procedure:
Implementation of the described protocol should yield the following results based on published findings [5] [8] [6]:
Table 4: Expected Experimental Outcomes and Their Significance
| Experimental Condition | Expected IL-8 Outcome | Expected pERK Outcome | Biological Interpretation |
|---|---|---|---|
| Vehicle Control (0.1% DMSO) | Baseline expression | Baseline phosphorylation | Normal signaling without perturbation |
| This compound (100 nM) | Significant increase (2-5 fold) | Marked increase | Paradoxical MAPK pathway activation |
| PD-0325901 (100 nM) | No change or decrease | Decreased phosphorylation | MEK inhibition suppressing basal activity |
| This compound + PD-0325901 | Return to baseline | Decreased phosphorylation | MEK inhibitor blocks paradoxical activation |
The paradoxical activation of both ERK phosphorylation and IL-8 secretion following this compound treatment represents the core phenomenon under investigation. This effect should be statistically significant compared to vehicle control and completely abrogated by co-treatment with the MEK inhibitor PD-0325901.
Normalization Strategies:
Statistical Recommendations:
Data Interpretation Guidelines:
The paradoxical activation of MAPK signaling and IL-8 secretion by RAF inhibitors can be interpreted through the following mechanistic understanding:
Figure 1: Signaling Pathway for this compound-Induced IL-8 Secretion in HL-60 Cells
This mechanism illustrates how this compound, designed to inhibit mutant BRAF in cancer cells, can paradoxically activate the MAPK pathway in cells with wild-type RAF background such as HL-60 cells. The key steps include:
Table 5: Troubleshooting Guide for Common Experimental Challenges
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Insufficient IL-8 induction | Low compound activity; suboptimal cell state; incorrect concentration | Verify compound integrity; use fresh DMSO stocks; ensure logarithmic growth; confirm concentration calculations |
| High background IL-8 | Serum lot variation; microbial contamination; cell stress | Screen serum lots for low background; check for contamination; minimize handling stress |
| Poor viability after treatment | Compound toxicity; DMSO concentration too high; cell density too low | Verify DMSO ≤0.1%; optimize cell density; check compound purity |
| Inconsistent results between experiments | Cell passage number variation; serum lot changes; technique differences | Use consistent early-passage cells; employ same serum lot across studies; standardize protocols |
| Weak Western blot signals | Incomplete lysis; protein degradation; insufficient transfer | Verify lysis efficiency; use fresh protease inhibitors; optimize transfer conditions |
Time Course Studies: While the standard protocol specifies 48 hours, preliminary time course experiments (6, 12, 24, 48, 72 hours) can provide valuable kinetic data on IL-8 induction and ERK phosphorylation dynamics.
Dose-Response Relationships: Extend beyond the standard 100 nM concentration to include a range (1 nM - 1 μM) to establish concentration dependence of paradoxical activation.
Additional Controls:
Extended Applications:
This application note provides a standardized protocol for investigating the paradoxical activation of MAPK signaling and IL-8 secretion induced by the RAF inhibitor this compound in HL-60 cells. The robust dose-dependent and time-dependent responses, coupled with complete reversal by MEK inhibition, make this experimental system highly valuable for multiple research applications:
The reproducibility and mechanistic clarity of this experimental system make it particularly valuable for pharmaceutical research aimed at developing next-generation RAF inhibitors with improved therapeutic indices, as well as for basic research investigating the complex feedback regulation within the MAPK signaling pathway.
The tables below summarize the key quantitative data for this compound, including its inhibitory profile and in vivo dosing regimen.
Table 1: Inhibitory Profile (IC₅₀) of this compound [1]
| Target | IC₅₀ Value |
|---|---|
| B-RafV600E | 0.13 nM |
| B-Raf (wild-type) | 0.19 nM |
| c-Raf | 0.39 nM |
Table 2: In Vivo Dosing Regimen for Hyperplasia Model [2]
| Parameter | Specification |
|---|---|
| Animal Model | Nude mice |
| Dosage | 10 - 40 mg/kg |
| Frequency | Twice daily (BID) |
| Route | Assumed oral |
| Duration | 3 weeks |
This protocol details the steps for establishing the this compound-induced hyperplasia model in mice and analyzing the resulting tissue and molecular changes.
This protocol describes how to test the attenuation of RAF inhibitor-induced hyperplasia with a MEK inhibitor.
This protocol uses a 3D cell culture system to recapitulate hyperplasia in a controlled laboratory setting.
The following diagram illustrates the core mechanism of RAF inhibitor-induced hyperplasia and its suppression by a MEK inhibitor.
This model is particularly valuable for investigating the mechanisms underlying a common side effect of RAF inhibitor cancer therapy and for developing combination therapies that mitigate this toxicity while maintaining anti-tumor efficacy [2].
The this compound-induced epithelial hyperplasia model is a well-characterized and relevant tool for toxicological research and drug development. The protocols outlined here provide a framework for utilizing this model to investigate paradoxical MAPK pathway activation and evaluate strategies to overcome this significant clinical challenge.
The table below summarizes the key quantitative findings for PF-04880594 (RAFi) from the identified study [1] [2].
| Parameter | Details/Value | Experimental Context | | :--- | :--- | :--- | | Primary Application | Overcoming resistance to c-Met inhibition [1] [2]. | Used in GTL16 gastric cancer cell lines that developed resistance to the c-Met inhibitor PF-04217903 (METi). | | Key Finding | RAFi + METi combination synergistically inhibited cell viability and restored sensitivity [1] [2]. | This combination was effective in resistant clones harboring an SND1-BRAF fusion protein. | | Evidence of Pathway Inhibition | Combination treatment suppressed ERK phosphorylation [1] [2]. | Confirmed via Western blot analysis, indicating successful blockade of the MAPK pathway downstream of BRAF. | | Reported IC₅₀ Range ~0.1 - 0.2 µM [1] | Determined in cell viability assays using resistant GTL16 clones. |
This protocol is adapted from the study by Lee et al. (2012) [1] [2].
| Compound | Serial Concentrations Used | Notes |
|---|---|---|
| This compound (RAFi) alone | Nine concentrations, from 10 µM to 153 pM (4-fold dilution) | To generate a full dose-response curve [1]. |
| This compound in Combination | Five concentrations, from 10 µM to 39 nM (4-fold dilution) | Used with a fixed concentration or dilution series of METi [1]. |
The following diagrams illustrate the molecular mechanism of action and the experimental workflow for the cell viability assay.
1. Biological Context and Rationale The GTL-16 cell line is a model for gastric adenocarcinoma characterized by amplification and overexpression of the c-Met receptor tyrosine kinase [1]. Research has shown that prolonged targeting of c-Met can lead to acquired resistance through the activation of alternative signaling pathways. A key study by Lee et al. demonstrated that upon developing resistance to the c-Met inhibitor PF-04217903 (METi), GTL-16 cells expressed a novel SND1-BRAF fusion protein [2] [3]. This fusion leads to constitutive activation of the MAPK signaling pathway downstream of BRAF, rendering the cells resistant to c-Met inhibition alone [4] [2]. The RAF inhibitor PF-04880594 (RAFi) was used to target this escape mechanism, showing that combination therapy with METi could circumvent this resistance [5] [2].
2. Inhibitor Properties this compound is a potent and selective small-molecule inhibitor of RAF kinases [6].
This table summarizes the core findings from the investigation into overcoming METi resistance in GTL-16 cells [2].
| Experimental Factor | Observation/Outcome | Key Implication |
|---|---|---|
| Single Agent (METi) | Loss of efficacy in resistant clones; sustained ERK phosphorylation. | Resistance bypasses c-Met blockade. |
| Single Agent (RAFi) | Partial suppression of ERK signaling; limited effect on viability. | Incomplete pathway inhibition. |
| Combination (METi + RAFi) | Synergistic inhibition of ERK phosphorylation and cell proliferation. | Effective strategy to overcome BRAF-mediated resistance. |
| SND1-BRAF Fusion | Constitutively active BRAF kinase; drives MAPK pathway hyperactivation. | A novel molecular mechanism of acquired resistance. |
This protocol details the method used to assess the efficacy of single and combination treatments in GTL-16 cells and their resistant derivatives [2].
| Step | Parameter | Specification |
|---|---|---|
| 1. Cell Seeding | Cell Line | GTL-16 parental and resistant clones (e.g., GTL16R1). |
| Seeding Density | 4,000 cells per well (96-well plate). | |
| Adhesion Time | Overnight. | |
| 2. Compound Treatment | Single Agent | 9-point serial dilution (10 µM to 153 pM, 4-fold dilution). |
| Combination (RAFi) | METi + 5 concentrations of RAFi (10 µM to 39 nM, 4-fold). | |
| Incubation Period | 72 hours (37°C, 5% CO₂). | |
| 3. Viability Readout | Assay | Cell Titer-Glo Luminescent Cell Viability Assay. |
| 4. Data Analysis | Model | 4-parameter logistic curve fit to calculate IC₅₀. |
| Synergy | BLISS independence model to determine combination effects. |
1. Generation of METi-Resistant GTL-16 Clones
2. Analysis of Cell Signaling via Western Blot
The following diagrams, generated using Graphviz, illustrate the core resistance mechanism and the experimental workflow.
Studies utilizing the GTL-16 cell line demonstrate that this compound is a critical tool for targeting BRAF-dependent resistance mechanisms that emerge under selective pressure from c-Met inhibitors. The data support a combination therapy strategy, where this compound can be used alongside a c-Met inhibitor to effectively suppress MAPK pathway signaling and cell proliferation in resistant cancers. These findings provide a validated preclinical protocol for investigating and overcoming drug resistance in gastric cancer models.
1. Introduction and Background
The RAF/MEK/ERK pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is implicated in various skin disorders and cancers, such as melanoma. PF-04880594 is a potent and selective small-molecule inhibitor of BRAF, developed to target this pathway [1]. Preclinical data from a gastric cancer cell line (GTL16) demonstrated that this compound effectively suppressed MAPK signaling and, in combination with a c-Met inhibitor, overcame acquired drug resistance [1].
Reconstructed Human Epidermis (RhE) models, such as EpiDerm, EpiSkin, and SkinEthic, are 3D in vitro cultures of human keratinocytes that closely mimic the structure and barrier function of native human epidermis [2] [3]. They are internationally validated for skin irritation and corrosion testing (OECD TG 439) [3] and are increasingly used for percutaneous absorption and efficacy testing of pharmaceutical compounds [2]. This document outlines a protocol for applying this compound to RhE models to assess its permeation and potential efficacy, which is critical for developing topical therapies for RAF-driven dermatological conditions.
2. Proposed Experimental Workflow
The diagram below outlines the experimental workflow for testing this compound on RhE models.
3. Detailed Methodology
3.1. Test System and Materials
3.2. Dosing and Application
3.3. Incubation and Sample Collection
3.4. Analytical and Bioanalytical Methods
4. Key Parameters and Expected Outcomes
The table below summarizes the core parameters to be measured and their significance in the experiment.
| Parameter | Measurement Method | Significance / Expected Outcome |
|---|---|---|
| Cumulative Permeation (Qₙ) | HPLC-UV analysis of receptor medium | Determines the total amount of drug that has permeated through the RhE over time. Key for bioavailability assessment [2]. |
| Maximal Flux (Jₘₐₓ) | Calculated from the slope of the Qₙ vs. time plot | Represents the maximum rate of drug permeation. A critical parameter for bioequivalence and efficacy evaluation [2]. |
| Lag Time (Tₗₐᵢ) | Calculated from the x-intercept of the steady-state portion of the flux curve | Indicates the time required for the drug to establish steady-state diffusion through the skin barrier [2]. |
| Tissue Retention | HPLC-UV analysis of tissue homogenate | Measures the amount of drug accumulated within the skin layers, relevant for localized drug action. |
| Cell Viability (%) | MTT Assay [3] | Ensures the formulation does not cause significant cytotoxicity. Viability >50% typically indicates no skin irritation [3]. |
| pERK Reduction | Western Blotting | Confirms the compound's biological activity by demonstrating inhibition of the MAPK pathway within the skin model [1]. |
5. Signaling Pathway and Mechanism of Action
The molecular mechanism of this compound and its point of intervention in the MAPK signaling pathway is illustrated below.
This protocol provides a framework for evaluating the topical application of the RAF inhibitor this compound using a physiologically relevant human epidermis model. The key strengths of using RhE for this purpose include high batch-to-batch reproducibility and similarity to human skin, which can reduce the high variability often associated with using human skin grafts [2]. It is important to note that RhE models are generally more permeable than native human skin; thus, the data should be used primarily for comparative analysis (e.g., between formulations) rather than for predicting absolute in vivo permeation extents [2].
The combination of permeation kinetics, tissue viability, and biomarker data offers a comprehensive preclinical profile of the compound. A successful outcome would show measurable permeation of this compound, a significant reduction in pERK levels indicating target pathway inhibition, and maintained tissue viability above 50%, confirming a non-irritant profile [3]. This integrated approach can significantly de-risk the development of topical RAF inhibitors before proceeding to more complex and costly in vivo studies.
This compound is a potent and highly selective small-molecule inhibitor that targets both wild-type and mutant forms of BRAF and C-RAF kinases, which are critical components of the MAPK signaling pathway. This pathway plays a fundamental role in regulating cellular processes including proliferation, differentiation, and survival, with its dysregulation being implicated in various cancers. This compound demonstrates exceptional potency with IC₅₀ values of 0.19 nM for BRAF, 0.13 nM for BRAF V599E mutant, and 0.39 nM for c-RAF, making it one of the most potent RAF inhibitors described in scientific literature. The compound has shown significant efficacy in inhibiting tumor growth in BRAF-mutant melanoma xenograft models, supporting its relevance in preclinical cancer research.
The compound's mechanism of action involves targeting the RAF/MEK/ERK pathway, which is frequently activated in human cancers through various mechanisms including BRAF mutations, which occur in approximately 50% of melanomas and 5-10% of colorectal cancers. This compound has been particularly valuable in studying resistance mechanisms to targeted therapies, as demonstrated in research showing how cancer cells develop escape pathways when treated with c-Met inhibitors. The ability of this compound to effectively suppress MAPK signaling has made it an important tool compound for investigating combination therapy approaches to overcome therapeutic resistance in oncology research.
This compound possesses specific chemical properties that directly influence its handling, storage, and experimental application. The compound has a molecular weight of 394.38 g/mol and follows the empirical formula C₁₉H₁₆F₂N₈, indicating a moderately sized organic molecule with significant nitrogen content. Its chemical structure features a pyrrolopyridine scaffold that contributes to its high affinity for the ATP-binding site of RAF kinases, along with a difluoroethyl group that enhances its pharmacokinetic properties. The compound is supplied as a white to beige crystalline powder with a purity of ≥98% when measured by HPLC analysis, ensuring consistent experimental results across different batches and applications.
Table 1: Physicochemical Properties of this compound
| Property | Specification | Relevance |
|---|---|---|
| CAS Number | 1111636-35-1 | Unique chemical identifier |
| Molecular Formula | C₁₉H₁₆F₂N₈ | Chemical composition |
| Molecular Weight | 394.38 g/mol | Dosage calculation |
| Purity | ≥98% (HPLC) | Quality assurance |
| Physical Form | White to beige powder | Visual identification |
| Storage | Desiccate at -20°C | Stability maintenance |
Proper handling and storage of this compound are critical for maintaining compound integrity and ensuring experimental reproducibility. The compound should be stored desiccated at -20°C in the original container to prevent degradation from moisture and temperature fluctuations. Regarding safety classification, this compound is designated as Eye Irritant Category 2 and Skin Irritant Category 2, requiring appropriate personal protective equipment including safety glasses, gloves, and lab coats during handling. Additionally, it is classified as causing specific target organ toxicity (STOT SE Category 3) with the respiratory system identified as a target organ, emphasizing the need for proper ventilation and avoidance of aerosol formation.
For long-term stability, aliquoting the compound into smaller single-use portions is recommended to minimize freeze-thaw cycles and repeated exposure to room temperature. When preparing stock solutions, working in a certified chemical fume hood provides appropriate protection against potential inhalation risks. Containers should be tightly sealed immediately after use and clearly labeled with the compound name, concentration, date of preparation, and preparer's initials. These measures collectively ensure both researcher safety and maintenance of compound stability for reliable experimental outcomes.
Preparation of a concentrated master stock solution is the foundational step for ensuring consistent dosing in all experiments involving this compound. The compound exhibits excellent solubility in DMSO at concentrations up to 20 mg/mL, making dimethyl sulfoxide the solvent of choice for initial solubilization. To prepare a 10 mM master stock solution, carefully weigh 3.94 mg of this compound powder using an analytical balance with precision to 0.01 mg, then transfer this quantitatively to a clean amber glass vial. Add 1.0 mL of anhydrous, spectrophotometric-grade DMSO to achieve the final concentration of 10 mM, then vortex the mixture for 30-60 seconds until the powder is completely dissolved, with no visible particulates remaining.
Aliquot the master stock into small, single-use volumes (10-20 μL recommended) in sterile microcentrifuge tubes to minimize freeze-thaw cycles and maintain compound stability. Proper labeling of all aliquots should include the compound name (this compound), concentration (10 mM), date of preparation, solvent used (DMSO), and the initials of the researcher. These aliquots should be stored at -20°C in a desiccated environment to prevent moisture absorption and chemical degradation. Under these conditions, the stock solution remains stable for at least 6 months, though visual inspection for precipitation or color change is recommended before each use.
Table 2: this compound Stock Solution Preparation Guide
| Solution Type | Concentration | Preparation Method | Storage | Stability |
|---|---|---|---|---|
| Master Stock | 10-20 mM in 100% DMSO | Dissolve powder in pure DMSO | -20°C, desiccated | 6 months |
| Working Stock | 1 mM in 100% DMSO | Dilute master stock in DMSO | -20°C, desiccated | 3 months |
| Intermediate Stock | 100 μM in culture medium | Dilute in serum-free medium | Prepare fresh | Single use |
| Serial Dilution | Various concentrations | Prepare just before treatment | Use immediately | Single use |
For routine experimental use, preparation of intermediate working stock solutions facilitates accurate dosing while maintaining DMSO concentrations at levels that are non-toxic to cells (typically below 0.1%). Prepare a 1 mM working stock by diluting 10 μL of the 10 mM master stock with 90 μL of pure DMSO, then vortex thoroughly to ensure complete mixing. For cellular assays, further dilute this working stock into serum-free culture medium to create an intermediate concentration of 100 μM, which can then be serially diluted to achieve the desired final treatment concentrations. It is critical to prepare these aqueous dilutions immediately before use as this compound may precipitate or degrade in aqueous environments over time.
When performing serial dilutions for dose-response experiments, maintain consistent DMSO concentrations across all treatment groups by using the same dilution scheme, with the highest DMSO concentration not exceeding 0.1% in cell-based assays. For in vivo studies, this compound has been administered to mouse models at doses ranging from 10-40 mg/kg, typically formulated in vehicle solutions suitable for the specific route of administration. Throughout the dilution process, gentle mixing by inversion is recommended rather than vortexing to prevent bubble formation and potential compound denaturation. Always prepare fresh treatment solutions for each experiment to ensure consistent bioactivity and accurate results.
This compound demonstrates exceptional inhibitory potency against the RAF kinase family, with sub-nanomolar IC₅₀ values against key targets in the MAPK signaling pathway. The compound exhibits slightly greater potency against the oncogenic BRAF V599E mutant (IC₅₀ = 0.13 nM) compared to wild-type BRAF (IC₅₀ = 0.19 nM), which is particularly relevant for targeting cancer cells harboring this common mutation. Against c-RAF, this compound maintains strong inhibition with an IC₅₀ of 0.39 nM, enabling comprehensive suppression of MAPK signaling through multiple nodes. This potent RAF inhibition directly translates to effective suppression of downstream ERK phosphorylation, a key readout of pathway activity, in various cellular models including melanoma and gastric cancer cell lines.
The selectivity profile of this compound contributes significantly to its research utility, as it demonstrates minimal off-target effects at therapeutic concentrations, allowing for clear interpretation of experimental results specifically related to RAF inhibition. In cellular models, treatment with this compound effectively blocks proliferation of BRAF-mutant cells while having less pronounced effects on BRAF wild-type cells under normal growth conditions. This selective activity pattern makes it particularly valuable for studying context-dependent RAF signaling and for validating RAF-dependent phenotypes in both two-dimensional and three-dimensional culture systems, including complex organoid models that more closely mimic in vivo tissue architecture.
In cellular systems, this compound induces dose-dependent decreases in cell viability specifically in cancer models dependent on RAF signaling for growth and survival. Research has demonstrated its particular effectiveness in overcoming resistance to c-Met inhibitors, as evidenced by studies where gastric carcinoma GTL16 cells developed resistance to PF-04217903 (a c-Met inhibitor) through emergence of a novel SND1-BRAF fusion protein, with the resulting resistance being effectively countered by this compound treatment. This application highlights the value of this compound in studying and addressing bypass resistance mechanisms that often emerge in response to targeted cancer therapies.
Beyond direct cytotoxicity studies, this compound has been instrumental in elucidating RAF dimerization dynamics, particularly the induction of B-Raf-c-Raf dimerization in multiple epithelial tissues observed in mouse models treated with 10-40 mg/kg twice daily for three weeks. This paradoxical effect, which can be attenuated by concomitant MEK inhibition, underscores the complex feedback regulation within the MAPK pathway. Additionally, in sophisticated 3D culture models of RHE cells (which are histologically similar to human epidermal layers), this compound treatment at 62.5 nM for 2 days significantly induced necrosis, with ghost cells accounting for 50-60% of the culture thickness, demonstrating its utility in studying tissue-level responses to targeted pathway inhibition.
The Cell Titer-Glo luminescent assay provides a robust method for quantifying cell viability after this compound treatment by measuring cellular ATP levels as a proxy for metabolically active cells. Begin by seeding appropriate cancer cells (such as BRAF-mutant melanoma or gastric carcinoma lines) in 96-well plates at optimized densities (typically 4,000 cells/well for GTL16 gastric cancer cells) in complete growth medium and allow them to adhere overnight. The following day, prepare serial dilutions of this compound in serum-free medium, then add these to cells to achieve final concentrations typically ranging from 153 pM to 10 μM, maintaining constant DMSO concentration across all wells (not exceeding 0.1%). Include appropriate controls such as vehicle-only (DMSO) and medium-only blanks for normalization purposes.
Following 72 hours of incubation at 37°C in a humidified 5% CO₂ atmosphere, equilibrate plates to room temperature for 30 minutes, then add an equal volume of Cell Titer-Glo reagent to each well. Shake the plate gently for 2 minutes to ensure complete cell lysis, then allow the plate to incubate for an additional 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader and calculate the percent viability by normalizing treatment group values to the vehicle control. For comprehensive data analysis, fit the dose-response data using specialized software such as the R package 'drc' to determine IC₅₀ values and generate curve fits for quantitative comparison between experimental conditions.
Combination treatments with this compound and other targeted inhibitors represent a strategically important approach for overcoming therapeutic resistance, as demonstrated in research addressing escape mechanisms from c-Met inhibition. For evaluating synergistic interactions, begin by treating cells with fixed ratios of this compound and companion inhibitors (such as c-Met inhibitors or MEK inhibitors) across a concentration matrix that includes nine serial concentrations of each compound, typically employing 4-fold dilution steps. After the standard 72-hour incubation period, assess cell viability using the Cell Titer-Glo assay as described in the single-agent protocol, ensuring all technical replicates are included for statistical robustness.
For data analysis, apply the BLISS independence algorithm to calculate theoretical additive effects, then compare these expected values with experimentally observed inhibition to derive a ΔBLISS score, where values approaching 1 indicate strong synergistic interaction. In research settings, this approach has demonstrated that combination of this compound with c-Met inhibitor PF-04217903 effectively suppressed ERK activation and circumvented resistance in GTL16 gastric cancer cells expressing the SND1-BRAF fusion protein. Alternatively, combining this compound with the MEK inhibitor PD-0325901 has shown enhanced pathway suppression in models where RAF inhibition alone induces compensatory signaling, providing a rational combination strategy for complete MAPK pathway suppression.
Figure 1: MAPK Signaling Pathway and this compound Mechanism of Action. This diagram illustrates the RAF/MEK/ERK signaling cascade and the points of inhibition by this compound. The pathway shows how receptor tyrosine kinases (RTKs) and somatostatin receptors regulate MAPK signaling through RAS and RAF proteins. This compound directly targets RAF proteins to block downstream MEK and ERK activation. Resistance mechanisms and combination therapy approaches are also depicted.
Researchers may encounter several common technical challenges when working with this compound that can impact experimental outcomes. If precipitation occurs in stock solutions, gently warm the vial to 37°C in a water bath and briefly sonicate until the solution becomes clear, then centrifuge at 12,000 × g for 5 minutes to pellet any insoluble particulates before use. For inconsistent cellular responses, verify the BRAF mutation status of cell lines through genomic sequencing, as this compound exhibits varying efficacy depending on the genetic background, with enhanced potency in BRAF V600E mutant models. When observing paradoxical ERK activation in certain cellular contexts, consider combining this compound with MEK inhibitors such as PD-0325901, which has been shown to attenuate this effect in mouse models.
If poor cellular potency is observed despite confirmed compound integrity, check the DMSO concentration in treatment media, ensuring it does not exceed 0.1% as higher amounts can cause cellular stress and confound results. For in vivo applications where formulation stability is problematic, consider using alternative vehicle systems such as aqueous suspensions with 0.5% methylcellulose and 0.2% Tween-80, which have proven effective in preclinical studies. When implementing combination treatments, always include single-agent controls and calculate combination indices using established methods like the BLISS algorithm to properly distinguish additive, synergistic, or antagonistic effects.
Maximizing experimental success with this compound requires careful attention to methodological details and appropriate assay optimization. For cellular assays, conduct time-course experiments to establish the optimal treatment duration, as MAPK pathway inhibition can produce different phenotypic effects depending on exposure time, with phosphorylation changes detectable within hours but viability effects often requiring 72-96 hours. When assessing pathway inhibition, include phospho-ERK measurements via Western blotting as a direct pharmacodynamic marker, collecting lysates at multiple timepoints (e.g., 2, 6, 24 hours) to capture the dynamics of pathway suppression and potential rebound activation.
In animal studies, the dosing regimen of 10-40 mg/kg twice daily has demonstrated efficacy in xenograft models, but optimal dosing may vary based on the specific model and route of administration. For maximum pathway suppression, consider intermittent higher dosing rather than continuous lower exposure to manage potential adaptive resistance mechanisms. When establishing new models for this compound testing, include positive control compounds with known activity (such as vemurafenib for BRAF V600E models) to validate your experimental system. Finally, always confirm compound identity and purity through LC-MS or NMR analysis when working with new batches, as subtle structural variations can significantly impact potency and specificity.
The table below outlines the key biological events and the mechanism of attenuation.
| Step | Process | Key Observation | Experimental Evidence |
|---|---|---|---|
| 1. Initiating Event | RAF inhibition by PF-04880594 | Paradoxical activation of the MAPK pathway in cells with wild-type BRAF [1]. | Increased ERK phosphorylation & RAF dimerization in epithelial tissues [2]. |
| 2. Cellular Outcome | Pathway Activation | Hyperphosphorylation of ERK leads to increased cell proliferation [2]. | Development of skin lesions (e.g., squamous-cell carcinoma, verrucal keratosis) in patients and preclinical models [2] [1]. |
| 3. Attenuation | MEK inhibition by PD-0325901 | Blocks the downstream signal from RAF, preventing ERK activation [2] [3]. | Prevents hyperplasia and ERK hyperphosphorylation; allows for higher, more efficacious doses of RAF inhibitor without toxicity [2]. |
This mechanism can be visualized in the following pathway diagram:
Here are some common experimental issues and solutions, framed as FAQs for a technical support resource.
| Category | Question | Possible Cause & Solution |
|---|---|---|
| In Vitro Models | In our 2D culture, we do not observe the expected hyperplastic phenotype after RAF inhibitor treatment. | The 2D culture system may not recapitulate the tissue architecture needed for hyperplasia. Solution: Establish a 3D cell culture model (e.g., reconstituted human epidermis), which has been shown to successfully recapitulate RAF inhibitor-induced layering and hyperplasia [2]. |
| Our cell viability assays show high variability when testing this compound. | In cell-based assays, the compound might not effectively cross the cell membrane or could be pumped out. Solution: Verify compound permeability. Use a binding assay (e.g., LanthaScreen Eu Kinase Binding Assay) to study kinase engagement directly, which can work for inactive kinase forms [4]. | |
| Assay Performance | The IC50 values for our RAF inhibitor are inconsistent between labs. | A primary reason is differences in the preparation of stock solutions (e.g., 1 mM stocks). Solution: Standardize the process for creating and storing stock solutions across all groups to ensure consistency [4]. |
| Our TR-FRET assay fails or has a poor assay window. | The most common reason is the use of incorrect emission filters. Solution: Refer to instrument-specific setup guides to ensure the correct excitation and emission filters are used for TR-FRET detection [4]. | |
| Signaling Analysis | We see unexpected ERK phosphorylation (pERK) in our resistant cell lines after c-Met inhibition. | The resistance may be driven by a compensatory pathway activating the MAPK cascade. Solution: Investigate potential genomic rearrangements (e.g., SND1-BRAF fusions). Test if adding a RAF inhibitor (this compound) or a MEK inhibitor (PD-0325901) restores pathway suppression [3]. |
| Western blot results for pERK are weak or inconsistent in mouse skin tissue. | This could be due to sample degradation or suboptimal protein transfer. Solution: As used in published studies, rinse skin samples with PBS and lyse with a commercial cell lysis buffer supplemented with sodium orthovanadate and PMSF. Keep samples on ice and centrifuge to pellet debris before analysis [5]. |
This protocol is based on the model developed to recapitulate RAF inhibitor-induced hyperplasia in vitro [2].
Objective: To establish a 3D in vitro model for studying RAF inhibitor-induced epithelial hyperplasia and its attenuation by a MEK inhibitor.
Materials:
Method:
RAF inhibitors are a class of drugs designed to target cancers with specific mutations, particularly in melanoma. The cutaneous side effects, which can include various forms of skin inflammation and proliferation, are common and result from the drug's mechanism of action [1].
The table below summarizes the cutaneous toxicities associated with established RAF inhibitors, which provide a reference for the potential side effects of PF-04880594 [1].
| RAF Inhibitor | Type | Common Cutaneous Side Effects |
|---|---|---|
| Vemurafenib | Type 1 | Cutaneous squamous-cell carcinoma (cuSCC), verrucal keratosis, plantar hyperkeratosis, Grover's disease, photosensitivity, hair changes, panniculitis [1] |
| Dabrafenib | Type 1 | Cutaneous squamous-cell carcinoma (cuSCC), hyperkeratotic lesions, photosensitivity [1] [2] |
| Sorafenib | Type 2 | Hand-foot skin reaction (HFSR), erythematous eruption, alopecia, curly hair, splinter subungual hemorrhage [1] |
| This compound | Type 1 (Preclinical) | Note: Data is from preclinical studies; the specific human side effect profile is not established [1] [2]. |
The skin reactions associated with Type 1 RAF inhibitors like this compound are primarily due to the paradoxical activation of the MAPK pathway [1].
In normal skin cells that have a wild-type BRAF gene (no mutation), the drug can actually promote RAF dimerization and activate the MAPK signaling pathway instead of blocking it. This increased signaling drives excessive cell growth and proliferation in the skin, leading to the various side effects listed above [1].
This mechanism is visually summarized in the following pathway diagram:
Q1: Is skin flushing a documented side effect of this compound in research models? While the search results do not explicitly list "skin flushing" for this compound, the compound is a Type 1 RAF inhibitor, a class known to cause a spectrum of cutaneous toxicities. Preclinical models for other Type 1 inhibitors have noted epithelial tissue hyperplasia, which is consistent with the hyperproliferative skin reactions observed in humans [1]. Therefore, while not confirmed for this specific molecule, flushing and other skin reactions are a plausible class effect.
Q2: How are cutaneous side effects from RAF inhibitors typically managed in a clinical or research setting? Management is graded by severity [1]:
Q3: Are there strategies to mitigate these skin toxicities? Yes, research indicates that combining a BRAF inhibitor (like dabrafenib) with a MEK inhibitor (like trametinib) significantly reduces the incidence and severity of cutaneous toxicities, including cuSCC, by providing a more complete blockade of the MAPK pathway and preventing its paradoxical activation [1].
The table below summarizes the primary experimental findings for PF-04880594 (a RAF inhibitor) in combination with MEK inhibitors from the search results.
| Combination Partner | Experimental Context / Cell Model | Key Findings & Efficacy | Key Quantitative Data / Outcome |
|---|---|---|---|
| PD-0325901 (MEKi) | Preclinical model; RAFi-induced epithelial hyperplasia [1] | Attenuated hyperplasia and ERK hyperphosphorylation caused by this compound; allowed for a doubling of the RAFi dose without associated toxicity [1]. | Combination prevented hyperplasia and ERK hyperphosphorylation at clinically tolerable MEKi exposures [1]. |
| PD-0325901 (MEKi) | METi-resistant gastric cancer cells (GTL16) with SND1-BRAF fusion [2] [3] | Effectively blocked ERK phosphorylation and inhibited cell growth, overcoming resistance to c-Met inhibition [2] [3]. | MEKi alone effectively blocked ERK activation and cell proliferation in resistant clones [2] [3]. |
| PF-04217903 (METi) | METi-resistant gastric cancer cells (GTL16) with SND1-BRAF fusion [2] [3] | Combination with RAFi (this compound) inhibited ERK activation and circumvented resistance to either single agent [2] [3]. | Synergistic effect (ΔBLISS score >0) in cell viability assays when METi and RAFi were combined [2] [3]. |
Here are detailed methodologies for key experiments involving this compound, which you can adapt for your own work.
This protocol is used to test the efficacy of this compound in combination with another inhibitor (e.g., a MEK or c-Met inhibitor) [2] [3].
This protocol is used to confirm target engagement and pathway modulation by this compound and its combinations [3].
The following diagrams illustrate the molecular mechanism of the drug combination and a generalized experimental workflow.
Diagram 1: MAPK Signaling Pathway and Inhibitor Mechanism. This compound (RAFi) inhibits BRAF and CRAF. However, in cells with wild-type BRAF, it can paradoxically activate the pathway (dashed lines). Adding a MEK inhibitor (MEKi) blocks signal transduction downstream of this paradox, ensuring effective pathway suppression.
Diagram 2: Generic Experimental Workflow for Combination Studies. This outlines the key steps for conducting experiments with this compound and its combinations, from cell setup to data analysis.
Here are answers to common experimental questions about the PF-04880594 (RAF inhibitor) and PD-0325901 (MEK inhibitor) combination:
Q1: What is the recommended dosing schedule to mitigate this compound-induced epithelial hyperplasia?
Q2: What are the established clinical doses for PD-0325901 in combination therapies?
Q3: How do I confirm that PD-0325901 is hitting its target in my experimental system?
The table below summarizes key dosing and response data from the literature.
| Inhibitor / Combination | Study Type | Dose & Schedule | Key Findings / Response |
|---|
| PD-0325901 + Crizotinib [2] | Phase Ia Clinical Trial | PD-0325901: 8 mg B.D (21d on/7d off) Crizotinib: 200 mg B.D (continuous) | MTD established. Drug-related AEs consistent with single-agent profiles. Best response: Stable Disease (29%). [2] | | PD-0325901 (Monotherapy) [3] | Phase II Clinical Trial | 15 mg B.D (intermittent: 3w on/1w off) | Poorly tolerated. 3/13 patients discontinued due to AEs (blurred vision, fatigue, hallucinations). [3] | | PD-0325901 (Monotherapy) [3] | Phase II Clinical Trial | Modified schedule (5d on/2d off for 3w, then 1w off) | Better tolerated. Main toxicities: diarrhea, fatigue, rash, nausea, reversible visual disturbances. No objective responses. [3] | | This compound + PD-0325901 [1] | Pre-clinical Study | PD-0325901 at clinically extrapolatable exposures | Prevents RAF inhibitor-induced epithelial hyperplasia and ERK phosphorylation. Allows for doubling the this compound dose without associated toxicity. [1] |
Protocol 1: Assessing & Attenuating RAF Inhibitor-Induced Hyperplasia In Vivo
This methodology is adapted from Torti et al. (2012) [1].
Protocol 2: In Vitro 3D Epithelial Cell Culture Model
This protocol uses a model developed to recapitulate the hyperplasia phenomenon [1].
The following diagrams, generated with Graphviz, illustrate the logical relationship in the combination therapy and the experimental workflow.
Mechanism of RAF/MEK Inhibitor Combination
This diagram explains the rationale for the combination therapy. This compound, while inhibiting the RAF protein in cancer cells, can cause paradoxical activation of the MAPK pathway in normal cells, leading to ERK phosphorylation and subsequent adverse events like skin hyperplasia [1]. PD-0325901 blocks this adverse signaling by directly inhibiting MEK, thereby preventing hyperplasia. Simultaneously, PD-0325901 maintains its anti-tumor effect by inhibiting MEK in cancer cells [1].
In Vivo Hyperplasia Assessment Workflow
This flowchart outlines the key steps for the in vivo protocol to evaluate the protective effect of PD-0325901 against RAF inhibitor-induced toxicity.
Here are answers to some specific questions researchers might have:
Q: What causes the epithelial tissue hyperplasia observed with the RAF inhibitor PF-04880594? A: The hyperplasia is likely a paradoxical effect of the RAF inhibitor. The study indicates that this compound activates the MAPK pathway in certain epithelial tissues by inducing RAF dimerization and subsequent phosphorylation of ERK (Extracellular Signal-Regulated Kinase), which stimulates cell proliferation [1].
Q: How can this hyperplasia be prevented or attenuated in experimental models? A: The research shows that hyperplasia and ERK hyperphosphorylation can be prevented by co-administering the MEK inhibitor PD-0325901. MEK is a kinase directly downstream of RAF in the MAPK pathway. This combination allowed for a doubling of the this compound dose without associated toxicity, thereby increasing the therapeutic index [1].
Q: Is there a reliable in vitro model to study this phenomenon? A: Yes, the cited study developed a three-dimensional cell culture model that successfully recapitulated the RAF inhibitor-induced hyperplasia and its reversal by the MEK inhibitor, providing a valuable tool for mechanistic and toxicologic studies [1].
Q: What is a potential mechanism for the skin flushing observed in animal studies? A: The study suggests that this compound stimulates the production of the inflammatory cytokine interleukin-8 in HL-60 cells, which might explain the skin flushing observed in dogs during the research [1].
The table below summarizes the core agents and findings from the primary study:
| Agent / Model | Type / Target | Key Experimental Finding | Proposed Solution / Combination |
|---|---|---|---|
| This compound | RAF inhibitor | Induces ERK phosphorylation, RAF dimerization, and epithelial hyperplasia [1] | Combine with MEK inhibitor |
| PD-0325901 | MEK inhibitor | Attenuates hyperplasia at clinically well-tolerated exposures [1] | Use with RAF inhibitor |
| 3D Cell Culture | In vitro model | Recapitulates RAF inhibitor-induced hyperplasia and its reversal [1] | Use for mechanistic studies |
| HL-60 Cells | Cell line for cytokine study | This compound stimulates IL-8 production, potentially explaining skin flushing [1] | Monitor as a side effect |
Detailed Methodology for Key Experiments:
While the search results do not provide a full step-by-step protocol, they outline the core experimental approaches used in the seminal study [1]:
In Vivo Model Treatment:
Tissue Analysis:
In Vitro 3D Culture Model:
Cytokine Profiling:
The following diagram illustrates the paradoxical mechanism of RAF inhibitor-induced hyperplasia and how a MEK inhibitor can block it, based on the research findings [1].
The diagram shows that the RAF inhibitor this compound induces RAF dimerization, which paradoxically activates the MAPK pathway instead of blocking it. This leads to increased ERK phosphorylation (p-ERK) and results in epithelial hyperplasia. The MEK inhibitor PD-0325901 blocks this process by inhibiting its direct target, MEK, which sits upstream of ERK in the pathway [1].
The table below summarizes the key information about this compound from the search results.
| Attribute | Description |
|---|---|
| Identity | RAF inhibitor (RAFi) [1]. |
| Documented Effect | Inhibits cell growth/proliferation [1]. |
| Mechanism of Action | Blocks the activity of the BRAF kinase, a key node in the MAPK signaling pathway that promotes cell growth and proliferation [1]. |
| Research Context | Used to overcome resistance to a c-Met inhibitor in a gastric cancer cell line (GTL16); combination treatment inhibited ERK activation and cell growth [1]. |
Based on this established mechanism, the concept of this compound stimulating proliferation contradicts current research. The diagram below illustrates how this RAF inhibitor acts within the MAPK signaling pathway to suppress, not stimulate, the cellular processes leading to proliferation.
If your experiments are showing increased cell proliferation in the presence of this compound, here are some key areas to investigate:
Q1: What is the primary mechanism of PF-04880594, and what is a major associated challenge? this compound is a RAF inhibitor developed for cancer treatment, particularly for tumors harboring mutations in the BRAF gene (e.g., BRAF V600E) [1] [2]. A significant challenge is its propensity to induce cutaneous toxicities, most notably epithelial and keratinocytic hyperplasia, which can progress to benign and even malignant skin lesions, such as cutaneous squamous cell carcinoma (cuSCC) [1] [2].
This effect is not due to a failure of the drug but is a consequence of the paradoxical activation of the MAPK signaling pathway in cells that have wild-type BRAF [2]. The table below summarizes this mechanism and the resulting clinical challenge.
| Aspect | Description |
|---|---|
| Intended Mechanism | Inhibits mutant, hyperactive BRAF (e.g., V600E) in tumor cells, thereby blocking downstream MEK/ERK signaling and arresting tumor growth [1]. |
| Challenge (Skin Toxicity) | Induces epithelial tissue hyperplasia, leading to skin eruptions, hyperkeratotic lesions, and keratoacanthomas/cuSCCs [1] [2]. |
| Root Cause | Paradoxical activation of the MAPK pathway in wild-type BRAF cells, often through RAF dimerization that promotes MEK/ERK signaling [1] [2]. |
Q2: What are the proven strategies to manage or prevent this compound-induced skin toxicity? Preclinical studies consistently show that the most effective strategy is to inhibit the MAPK pathway downstream of RAF. Combining this compound with a MEK inhibitor can prevent or attenuate the hyperproliferative skin response [1] [3] [2].
The following diagram illustrates the mechanism of paradoxical activation and the strategic point of intervention with a MEK inhibitor.
The evidence for this approach is strong:
Q3: What are key experimental considerations for modeling and studying this skin toxicity? 1. 3D In Vitro Model:
2. Assessing Pathway Activation:
3. Measuring Cell Proliferation:
The following table summarizes the fundamental chemical, biological, and application data for this compound from the literature.
| Property | Description |
|---|---|
| Drug Type | Small molecule drug [1] |
| Primary Target & Role | RAF kinase inhibitor (BRAF/BRAFV599E/c-RAF) [1] [2] |
| Mechanism of Action | Inhibits RAF serine/threonine protein kinases, key components of the MAPK/ERK signaling pathway [1] [2] |
| Molecular Formula | C₁₉H₁₆F₂N₈ [1] [2] |
| CAS Registry Number | 1111636-35-1 [1] [2] |
| Biological Activity (IC₅₀) | BRAF: 0.19 nM; BRAF V600E: 0.13 nM; c-RAF: 0.39 nM [2] |
| Key Experimental Context | Used to overcome resistance to c-Met inhibitor PF-04217903 in a gastric cancer cell line (GTL16) [3] [4] |
| Suggested Combination Agent | c-Met inhibitors (e.g., PF-04217903) [3] [4] |
| Alternative Targeting Strategy | MEK inhibitors (e.g., PD-0325901) alone can also block downstream ERK activation [3] [4] |
Here are the methodologies for core experiments cited in the literature, which you can adapt for your research on this compound.
This protocol is used to assess the efficacy of this compound alone and in combination with other agents to overcome drug resistance [3].
The following diagram illustrates the signaling pathway involved in the studied resistance mechanism and where this compound acts.
Diagram 1: MAPK pathway and inhibitor mechanism in SND1-BRAF fusion-driven resistance.
Q1: this compound shows efficacy in vitro, but how does it perform in vivo? Available preclinical data indicates that in nude mouse models, treatment with this compound (at doses of 10-40 mg/kg, administered twice daily for 3 weeks) induced expected on-target effects, including ERK phosphorylation and B-Raf-c-Raf dimerization in multiple epithelial tissues. This hyperplasia induced by RAF inhibition was shown to be attenuated by co-administration of the MEK inhibitor PD-0325901 [2].
Q2: My cancer cell model is resistant to a targeted therapy (e.g., a c-Met inhibitor). Could this compound be a potential solution? Yes, research suggests this is a viable strategy. One documented mechanism of resistance to c-Met inhibition involves the emergence of a novel SND1-BRAF gene fusion, which constitutively activates the MAPK pathway downstream of c-Met. In this context, combination treatment with the c-Met inhibitor and this compound successfully inhibited ERK activation and overcame resistance in the tested models [3] [4]. Investigating MAPK pathway reactivation is a logical step for models resistant to upstream targeted therapies.
Q3: Are there alternative strategies if my model is sensitive to RAF inhibition but the therapeutic index is narrow? The literature suggests that targeting the pathway downstream of RAF can be an effective alternative. In the same study that featured this compound, treatment with the MEK inhibitor PD-0325901 (MEKi) alone effectively blocked ERK phosphorylation and inhibited the growth of resistant cells [3] [4]. This indicates that direct MEK inhibition could circumvent the need for RAF inhibition in some scenarios, potentially improving the therapeutic window.
PF-04880594 is a small molecule identified as a RAF kinase inhibitor [1]. The table below summarizes the experimental contexts where its use has been documented.
| Context of Use | Reported Toxicity or Resistance | Citation |
|---|---|---|
| In vitro model to overcome resistance to a c-Met inhibitor (PF-04217903) | No direct toxicity of this compound reported. Study used it to overcome resistance conferred by a SND1-BRAF fusion protein. | [2] |
| Preclinical studies only; no further clinical development planned | No specific toxicity data available in the search results. | [3] |
A key insight from the research is that this compound was employed successfully in combination with another targeted therapy (c-Met inhibitor) to overcome drug resistance. This points to a broader principle in managing the toxicity of RAF inhibitors [2].
While not specific to this compound, the well-documented clinical experience with other RAF inhibitors (like vemurafenib and dabrafenib) reveals common toxicities and mitigation strategies. The most significant adverse effects often result from paradoxical activation of the MAPK pathway in cells that have wild-type BRAF [4]. The diagram below illustrates this mechanism and a key mitigation strategy.
Based on this understanding, the following strategies are recommended:
The following methodology is adapted from studies that used this compound in combination with another agent [2].
Q1: What is the primary mechanism behind skin toxicity induced by RAF inhibitors like this compound? A1: The primary mechanism is paradoxical activation of the MAPK pathway. In cells with wild-type BRAF, some RAF inhibitors (particularly type 1) can promote RAF dimerization, leading to downstream MEK and ERK signaling instead of inhibiting it. This can result in hyperproliferative skin lesions [4].
Q2: Are there any proven pharmacological strategies to reduce this toxicity? A2: Yes. The most robust strategy is combination therapy with a MEK inhibitor. Inhibiting MEK downstream of the paradoxically activated RAF block effectively prevents the hyperproliferative signal, significantly reducing cutaneous adverse events [4].
Q3: Where can I find more detailed safety and handling information for this compound? A3: As a preclinical research compound, detailed safety data sheets (SDS) should be obtained directly from the manufacturer or supplier (listed as the originator organization in some databases) [1]. For related, clinically approved RAF inhibitors, the prescribing information from the FDA or EMA provides comprehensive toxicity and management guidelines.
This compound is a potent small-molecule inhibitor targeting RAF kinases, which are crucial components of the MAPK signaling pathway [1] [2].
| Property | Detail |
|---|---|
| Molecular Formula | C₁₉H₁₆F₂N₈ [1] [2] |
| Molecular Weight | 394.38 g/mol [1] |
| CAS Registry Number | 1111636-35-1 [1] [2] |
| InChIKey | HFYMVDKBZONUOJ-UHFFFAOYSA-N [1] [2] |
| Mechanism of Action | RAF kinase inhibitor (BRAF/BRAFV599E/c-RAF) [1] |
| IC₅₀ (BRAF) | 0.19 nM [1] |
| IC₅₀ (BRAF V600E) | 0.13 nM [1] |
| IC₅₀ (c-RAF) | 0.39 nM [1] |
| Physical Form | Powder [1] |
| Solubility | Soluble in DMSO [1] |
| Storage | Desiccate at -20°C [1] |
One documented mechanism of resistance involves a genomic rearrangement that leads to the expression of a fusion protein, bypassing the need for upstream RAF signaling.
| Resistance Model | Key Finding | Experimental Evidence |
|---|---|---|
| SND1-BRAF Fusion in GTL16 Gastric Carcinoma Cells [3] | A novel SND1-BRAF gene fusion causes resistance to c-Met inhibitor PF-04217903 by constitutively activating the MAPK pathway downstream of c-Met. | Resistant clones showed MAPK pathway hyperactivation via the SND1-BRAF fusion protein, conferring resistance to c-Met inhibition [3]. |
This mechanism can be visualized in the following signaling pathway diagram:
The diagram above shows how the SND1-BRAF fusion protein constitutively activates the MAPK pathway, bypassing the inhibited c-Met receptor.
Based on the documented resistance mechanism, here is a guide for related research.
| Challenge | Possible Cause | Suggested Solution |
|---|---|---|
| Loss of efficacy of this compound in vitro. | Emergence of bypass signaling pathways that reactivate the MAPK pathway downstream of RAF. | Use combination therapy with a MEK inhibitor (e.g., PD-0325901). In the GTL16 model, this single agent effectively blocked ERK phosphorylation and cell growth [3]. |
| Insufficient target inhibition. | RAF dimerization—a known feedback mechanism, especially with first-generation RAF inhibitors. | In mouse models, this compound treatment induced B-Raf/c-Raf dimerization; this was attenuated by co-administration of the MEK inhibitor PD-0325901 [1]. |
| Need to confirm on-target effect. | Unclear if observed cellular effects are due to specific RAF inhibition. | Monitor phospho-ERK levels via Western blot as a key pharmacodynamic marker to confirm pathway suppression [3] [1]. |
For researchers investigating RAF inhibitor resistance, the following workflow provides a methodological foundation:
The experimental methodology from the source literature can be summarized as follows [3]:
Paradoxical activation of the ERK pathway is a known effect of certain RAF inhibitors like PF-04880594. Instead of blocking the pathway, the inhibitor can hyperactivate it in specific contexts, leading to side effects like epithelial tissue hyperplasia or drug resistance [1] [2].
The core mechanism involves RAF dimerization. In cells with active upstream signaling (e.g., from a stimulated growth factor receptor or an activated RAS protein), this compound binds to one protomer of a RAF dimer (like B-RAF). This binding trans-activates the other protomer in the dimer (which could be C-RAF or another B-RAF), which is not bound by the inhibitor. This activated RAF partner then proceeds to phosphorylate MEK and ERK, leading to increased ERK signaling and its downstream effects, such as cell proliferation [1].
The diagram below illustrates this mechanism and the primary solution: combining the RAF inhibitor with a MEK inhibitor.
Here are solutions to common problems researchers face when observing paradoxical ERK activation with this compound.
| Problem & Observable Effect | Root Cause | Recommended Solution | Expected Experimental Outcome |
|---|---|---|---|
| In vitro ERK hyperphosphorylation and increased cell proliferation in wild-type cells [1] | RAF inhibitor-induced RAF dimerization and trans-activation in cells with active upstream signaling (e.g., RAS activity). | Combine this compound with a MEK inhibitor (e.g., PD-0325901) [1]. | Decreased pERK levels and normalized cell growth in assays. |
| Acquired resistance in a c-Met amplified cell line (e.g., GTL-16) after prolonged MET inhibitor exposure [2] | Emergence of a SND1-BRAF fusion protein that constitutively activates the MAPK pathway independently of c-Met. | Treat with a combination of the c-Met inhibitor and a RAF inhibitor or a MEK inhibitor [2]. | Inhibition of ERK phosphorylation and restored suppression of cell growth. |
| Skin flushing observed in pre-clinical dog models [1] | RAF inhibitor stimulating production of the inflammatory cytokine interleukin-8 [1]. | Co-treatment with a MEK inhibitor at a clinically well-tolerated dose to attenuate this side effect [1]. | Reduction or prevention of skin flushing incidents. |
Below are detailed methodologies for key experiments that can validate the paradoxical activation and test the proposed solutions.
This protocol uses a 3D cell culture model to recapitulate the RAF inhibitor-induced hyperplasia and its reversal by a MEK inhibitor, as described in the foundational study [1].
This protocol is for investigating and overcoming resistance mechanisms involving MAPK pathway re-activation, as seen with the SND1-BRAF fusion [2].
The table below summarizes the core characteristics of each compound.
| Feature | PF-04880594 | PLX4032 (Vemurafenib) |
|---|---|---|
| Primary Role & Status | Research-grade RAF inhibitor [1] [2] | FDA-approved drug for clinical use [3] |
| Primary Application | Investigating resistance mechanisms & combination therapies in preclinical models [1] | Treatment of patients with metastatic melanoma harboring the BRAF V600E mutation [3] |
| Key Mechanism of Action | Inhibits BRAF kinase, leading to decreased downstream ERK signaling [1] | Selectively inhibits the oncogenic BRAF V600E kinase, suppressing ERK-driven tumor growth [3] |
| Reported Paradoxical Effect | Induces ERK phosphorylation and hyperplasia in epithelial tissues with wild-type BRAF [2] | Known to cause cutaneous squamous cell carcinomas in patients via the same paradoxical mechanism [2] |
| ABC Transporter Interaction | Moderate interference with ABCB1 function [4] | Stronger substrate and inhibitor of ABCB1, potentially affecting its own resistance and pharmacokinetics [4] |
The experimental data for these compounds comes from different stages of the drug development pipeline.
The following diagram illustrates the role of these inhibitors in the MAPK signaling pathway and documented resistance mechanisms.
Sorafenib is an oral multikinase inhibitor approved for the treatment of unresectable hepatocellular carcinoma (HCC), advanced renal cell carcinoma, and radioactive iodine-refractory differentiated thyroid carcinoma [1]. It exhibits a dual mechanism of action, targeting both tumor cell proliferation and tumor angiogenesis [1].
The table below summarizes the key experimental data and regulatory information for Sorafenib. Please note that corresponding data for PF-04880594 could not be located in the search results.
| Profile Aspect | Sorafenib (Nexavar) |
|---|---|
| Primary Indications | Unresectable Hepatocellular Carcinoma (HCC), Advanced Renal Cell Carcinoma, Differentiated Thyroid Carcinoma (RAI-refractory) [1]. |
| Key Molecular Targets | Proliferation: RAF-1, B-Raf (wild-type and V600E mutant) [1] [2]. Angiogenesis: VEGFR-1/2/3, PDGFR-β, FGFR-1, c-KIT, RET, FLT-3 [1]. | | Mechanism of Action | Dual-action: inhibits the RAF/MEK/ERK signaling pathway to block tumor cell proliferation and inhibits receptor tyrosine kinases (VEGFR, PDGFR) to reduce tumor angiogenesis [1]. | | Key Efficacy Data (Preclinical) | - IC₅₀ (B-Raf): 20 nM [2]
The methodologies below are commonly used to generate the type of data associated with Sorafenib, as evidenced in the search results.
Cell Proliferation/Viability Assay (e.g., MTT/MTS Assay) [5] [6]
Cell Migration/Invasion Assay (e.g., Scratch Wound Healing Assay) [5]
In Vivo Xenograft Studies [6]
The following diagram illustrates the key signaling pathways targeted by Sorafenib, based on the consolidated information from the search results.
| Characteristic | Details |
|---|---|
| Target | MEK1 and MEK2 (IC₅₀ = 0.33 nM in mouse colon 26 cells) [1] |
| Primary Effect | Inhibits phosphorylation of ERK1/2 [2] [3] |
| Cellular Outcomes | G1-phase cell cycle arrest, induction of apoptosis, antiangiogenic effects (reduces VEGF and IL-8) [3] |
| Tested Models | Melanoma, papillary thyroid carcinoma (PTC), NSCLC, xenograft models [4] [1] [2] |
| Key Findings | Effective in tumors with BRAF mutations or RET/PTC rearrangements; nanomolar IC₅₀ in melanoma and PTC cells [2] [3] |
Although a direct comparison is not available, one study illustrates the logical relationship between these two inhibitors in an experimental context.
Research on a gastric cancer cell line (GTL16) that developed resistance to a c-Met inhibitor showed that the resistance was driven by a novel SND1-BRAF fusion protein, which hyperactivates the MAPK pathway [5]. In this model:
This relationship within the MAPK pathway can be visualized as follows:
For researchers designing experiments with PD-0325901, here are some methodologies and contextual data from the literature:
The search results indicate that this compound is a RAF inhibitor used in preclinical research [1] [2] [3]. One study identified it as a tool compound in investigating resistance mechanisms to a c-Met inhibitor [1]. Another source categorizes it as a type 1 RAF inhibitor, designed to bind the active conformation of the kinase [2].
However, the specific experimental data you requested, such as IC50 values comparing its potency on BRAF V600E versus BRAF wild-type, was not found in the available search results.
To provide useful context for your comparison guide, the table below summarizes key, more widely studied BRAF inhibitors for which comparative data is more readily accessible.
| Inhibitor Name | Type | Key Characteristics & Selectivity Notes |
|---|---|---|
| Dabrafenib [4] [3] | Type I (α-C-out) | Selective for mutant BRAF (V600E); less active against BRAF wild-type. Associated with paradoxical MAPK pathway activation in wild-type cells [5]. |
| Vemurafenib [4] [2] [3] | Type I (α-C-out) | Potent inhibitor of BRAF V600E; highly selective for the mutant over wild-type form. Also causes paradoxical activation [5]. |
| Encorafenib [5] [3] | Type I (α-C-out) | A potent BRAF inhibitor with selective activity in BRAF V600E cells. |
| Sorafenib [5] [4] [2] | Type II (α-C-in) | Non-selective, multi-kinase inhibitor. Inhibits BRAF V600E, BRAF wild-type, and CRAF with little selectivity. |
This distinction in inhibitor types is critical for understanding their different efficacy and safety profiles. The following diagram illustrates the mechanism of these two main classes.
Given the limited public data on this compound, here are suggestions for locating the specific experimental data you need:
The following tables consolidate key experimental data on PF-04880594's activity and the associated experimental protocols.
| Assay Type | Target/Model | Result (IC₅₀ / Effect) | Experimental Protocol Summary |
|---|---|---|---|
| Biochemical Kinase Inhibition [1] | BRAF V599E (V600E) | 0.13 nM | Not specified in searched results. |
| Biochemical Kinase Inhibition [1] | BRAF (wild-type) | 0.19 nM | Not specified in searched results. |
| Biochemical Kinase Inhibition [1] | C-RAF (wild-type) | 0.39 nM | Not specified in searched results. |
| Cellular Viability [1] | GTL16 & resistant clones | Decreased cell viability | Cells were treated with this compound (concentrations not specified) and viability was assessed. |
| Cellular Pathway Analysis [1] | 3D culture of RHE cells | Induced necrosis & ↑ p-ERK | Treated with 62.5 nmol/L for 2 days; analyzed necrosis and p-ERK levels. |
| In Vivo Efficacy & Toxicity [1] | Nude mice with xenografts | Induced p-ERK & epithelial hyperplasia | Dosed at 10-40 mg/kg, twice daily for 3 weeks; analyzed tissues for p-ERK and hyperplasia. |
A primary application of this compound in research has been to study and overcome resistance mechanisms, as well as to manage its paradoxical effects.
This compound is a ATP-competitive, type II kinase inhibitor that locks RAF kinases in an inactive conformation [4]. The following diagram illustrates its dual role in inhibiting the pathway in mutant cells while paradoxically activating it in wild-type cells.
As the diagram shows:
Based on the available data, here is a summary of this compound's profile for researchers:
The experimental data demonstrates that PF-04880594 (RAFi) is effective in combination regimens, particularly for reversing resistance to other targeted therapies and for enhancing the therapeutic window. The table below summarizes the key findings from the identified studies:
| Combination Therapy | Target/Context | Experimental Model | Key Efficacy Findings | Key Supporting Data |
|---|---|---|---|---|
| This compound (RAFi) + PF-04217903 (METi) [1] [2] | c-Met inhibitor resistance (via SND1-BRAF fusion) | GTL16 gastric cancer cell line (resistant clones) | Overcame resistance to c-Met inhibition; suppressed ERK phosphorylation and cell proliferation [1] [2]. | Combination inhibited ERK activation and cell growth in resistant clones [1] [2]. |
| This compound (RAFi) + PD-0325901 (MEKi) [3] | RAFi-induced skin toxicity (hyperplasia) | Preclinical in vivo models; 3D cell culture | Attenuated RAFi-induced epithelial hyperplasia; allowed for doubling of the RAFi dose without associated toxicity [3]. | MEKi prevented hyperplasia and ERK hyperphosphorylation at clinically tolerable exposures [3]. |
For researchers looking to replicate or build upon these findings, here are the methodologies used in the core experiments.
Cell Viability Assay (for METi Resistance Study) [1] [2]:
Analysis of Cell Signaling (Western Blot) [1] [2]:
3D Epithelial Cell Culture Model (for Hyperplasia Study) [3]:
The efficacy of this compound combinations is based on its role in the MAPK signaling pathway. The following diagram illustrates the mechanism of action for overcoming c-Met inhibitor resistance:
The experimental workflow for investigating the combination therapy to overcome resistance is outlined below:
The following table summarizes the key findings for this compound from the search results.
| Inhibitor | Inhibitor Type | Reported Context of Use | Key Findings on Efficacy | Source / Model |
|---|---|---|---|---|
| This compound | RAF Inhibitor [1] [2] | To overcome resistance to c-Met inhibitor PF-04217903 [1] | Combined with MET inhibitor, inhibited ERK activation and overcame resistance; restored suppression of MAPK pathway [1]. | In vitro using GTL16 gastric cancer cell line [1] |
| Effect on normal cells and tumors | Induced epithelial tissue hyperplasia; this effect was attenuated by the MEK inhibitor PD-0325901 [2]. | Preclinical model (no further details in abstract) [2] |
For the primary study on overcoming c-Met inhibitor resistance, the methodology was as follows [1]:
The diagram below illustrates the mechanism of resistance and how this compound was used to overcome it, based on the study above [1].
PF-04880594 was validated as a potent and selective RAF inhibitor in a study investigating resistance mechanisms to c-Met targeted therapy. Researchers discovered that a gastric cancer cell line (GTL16) developed resistance to a c-Met inhibitor (PF-04217903) by acquiring a novel SND1-BRAF gene fusion, which led to constitutive activation of the MAPK signaling pathway independent of c-Met [1] [2].
In this resistance model, this compound was used to target the SND1-BRAF fusion protein. The key finding was that combination treatment with this compound and the c-Met inhibitor overcame resistance, synergistically inhibiting ERK phosphorylation and cell proliferation [1] [2]. The study also showed that a MEK inhibitor (PD-0325901) alone could achieve the same effect.
The table below summarizes the core experimental findings for this compound from this study:
| Experimental Model | Target | Key Finding | Outcome Measurement |
|---|---|---|---|
| GTL16 gastric cancer cells with acquired resistance to c-Met inhibitor [1] [2] | SND1-BRAF fusion protein [1] [2] | Re-sensitized resistant cells to c-Met inhibition [1] [2] | Inhibition of ERK phosphorylation; reduced cell viability in synergy assays [1] [2] |
| In vitro synergy assays [1] [2] | BRAF kinase [1] [2] | Synergistic effect when combined with c-Met inhibitor (PF-04217903) [1] [2] | Calculated ΔBLISS score (0 to 1, where 1 = synergistic) [1] [2] |
To help you evaluate and potentially replicate these findings, here are the detailed methodologies used in the key study.
The diagram below illustrates the core mechanism of action of this compound in the context of the described resistance study.
The preclinical data positions this compound as a tool compound for proof-of-concept studies rather than a clinical candidate. Its primary demonstrated value is in validating that:
When creating your comparison guide, this specific, narrow application of this compound can be contrasted with the broader clinical utility of other BRAF inhibitors like dabrafenib, which are approved for treating BRAF V600-mutant metastatic melanoma [3].